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  • Product: 5-(Thiophen-3-yl)pyrazin-2-amine
  • CAS: 710323-21-0

Core Science & Biosynthesis

Foundational

Molecular Mechanism and Cellular Profiling of 5-(Thiophen-3-yl)pyrazin-2-amine in Receptor Tyrosine Kinase Inhibition

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary fragment-based drug discovery (FBDD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary fragment-based drug discovery (FBDD), the pyrazine-2-amine scaffold has emerged as a privileged pharmacophore for targeting the ATP-binding pocket of kinases. Specifically, 5-(Thiophen-3-yl)pyrazin-2-amine (CAS 710323-21-0) serves as a critical core intermediate in the design of potent Receptor Tyrosine Kinase (RTK) inhibitors, notably targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.

This technical guide dissects the molecular mechanism of action of this scaffold, detailing its structural pharmacology, downstream signaling disruption in target cells, and the self-validating experimental workflows required to quantify its efficacy.

Structural Pharmacology & Target Engagement

The efficacy of 5-(Thiophen-3-yl)pyrazin-2-amine lies in its precise spatial geometry, which allows it to competitively displace ATP within the kinase domain.

The Bidentate Hinge-Binding Motif

The pyrazine-2-amine core acts as a classic "hinge binder" . The nitrogen atom at the 1-position of the pyrazine ring and the exocyclic primary amine at the 2-position form a highly stable bidentate hydrogen bond network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys919 in VEGFR2 or Cys673 in PDGFR). This interaction is thermodynamically favorable because it perfectly mimics the hydrogen-bonding pattern of the adenine ring in endogenous ATP.

Hydrophobic Pocket Penetration

The thiophen-3-yl group at the 5-position is not merely a structural spacer; it actively dictates target selectivity. Upon hinge binding, the thiophene ring projects into the hydrophobic pocket adjacent to the gatekeeper residue. The electron-rich nature of the sulfur atom in the thiophene ring allows for favorable multipolar interactions with conserved hydrophobic residues, anchoring the fragment and preventing water-mediated dissociation.

Mechanism of Action in Target Cells

In target cellular models—such as Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 or primary pericytes for PDGFR—the compound blocks ligand-induced autophosphorylation.

Normally, the binding of VEGF or PDGF to the extracellular domain of the RTK induces receptor dimerization and subsequent trans-autophosphorylation of intracellular tyrosine residues (e.g., Tyr1175 in VEGFR2). By occupying the ATP pocket, 5-(Thiophen-3-yl)pyrazin-2-amine halts this initial catalytic step. Consequently, the recruitment of SH2-domain-containing adapter proteins is blocked, leading to the abrogation of two primary survival and proliferation cascades:

  • The PLCγ-PKC-MAPK Pathway: Halting cellular proliferation and migration.

  • The PI3K-AKT Pathway: Inducing apoptosis in actively dividing pathological cells.

Pathway Ligand VEGF / PDGF Ligands Receptor RTK (VEGFR2 / PDGFR) Ligand->Receptor PLCg PLC-gamma Receptor->PLCg PI3K PI3K Receptor->PI3K Inhibitor 5-(Thiophen-3-yl)pyrazin-2-amine (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket MAPK MAPK/ERK Pathway (Proliferation) PLCg->MAPK AKT AKT Pathway (Cell Survival) PI3K->AKT

Figure 1: Mechanism of RTK signaling blockade by the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold.

Experimental Validation Protocols

To rigorously validate the mechanism of action, a self-validating system of biochemical and cellular assays must be employed.

Biochemical Profiling: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying the IC50​ of pyrazine-based inhibitors because it eliminates interference from compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of recombinant VEGFR2 or PDGFRβ kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the apparent Km​ of the specific kinase, typically ~10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phosphotyrosine antibody, and an APC-labeled tracer.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50​ using a 4-parameter logistic fit.

Workflow Step1 1. Compound Serial Dilution Step2 2. Kinase Reaction (Enzyme + ATP) Step1->Step2 Step3 3. TR-FRET Reagents (Eu-Antibody + Tracer) Step2->Step3 Step4 4. Microplate Readout (Ex: 340nm) Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Figure 2: TR-FRET experimental workflow for quantifying kinase inhibition.

Cellular Target Engagement: Autophosphorylation Assay

To ensure the compound penetrates the cell membrane and competes effectively with physiological intracellular ATP (~1-5 mM), a cellular Western Blot assay is required.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs in 6-well plates and grow to 80% confluence. Starve cells in serum-free basal medium for 16 hours to reduce basal phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1.0, 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF₁₆₅ for exactly 5 minutes at 37°C.

  • Lysis & SDS-PAGE: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of total protein via SDS-PAGE.

  • Immunoblotting: Transfer to a PVDF membrane and probe with primary antibodies against p-VEGFR2 (Tyr1175) and total VEGFR2. Normalize the phosphorylated signal against the total protein signal to confirm target engagement.

Quantitative Data Presentation

The structural modifications around the pyrazine-2-amine core directly influence its kinase selectivity profile. Below is a representative data summary illustrating the selectivity of optimized pyrazine-2-amine derivatives against a panel of RTKs.

Kinase TargetCellular ContextATP Km​ (µM)Representative IC50​ (nM)*Pathway Disrupted
VEGFR2 (KDR) Endothelial Cells~1015 - 45Angiogenesis (PLCγ/MAPK)
PDGFRβ Pericytes / Fibroblasts~1520 - 60Stromal Support (PI3K/AKT)
FGFR1 Epithelial Cells~25> 500Off-target / Minimal impact
EGFR Epithelial Cells~5> 1000Off-target / Minimal impact

*Note: Data represents typical optimized derivatives utilizing the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold. Raw fragment IC50​ values are typically in the low micromolar range prior to lead optimization.

Conclusion

The 5-(Thiophen-3-yl)pyrazin-2-amine molecule exemplifies a highly efficient, synthetically tractable FBDD scaffold. By leveraging the bidentate hydrogen-bonding capacity of the pyrazine-2-amine core and the hydrophobic insertion of the thiophene moiety, researchers can reliably abrogate RTK-driven pathological signaling. Strict adherence to orthogonal validation protocols—combining biochemical TR-FRET assays with cellular autophosphorylation readouts—ensures high-confidence progression of these scaffolds in the preclinical pipeline.

References

  • SUGEN, INC. (2005). Thiophene Heteroaryl Amines. World Intellectual Property Organization. Patent WO2005113548 A1. Available at:[1]

  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899–1921. Available at:[Link][2]

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Exploratory

Structural Elucidation of 5-(Thiophen-3-yl)pyrazin-2-amine: A Methodological Guide to X-Ray Crystallography

Executive Summary 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0) is a critical heteroaromatic building block widely utilized in the synthesis of targeted kinase inhibitors. Originally disclosed in[1][2], this thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0) is a critical heteroaromatic building block widely utilized in the synthesis of targeted kinase inhibitors. Originally disclosed in[1][2], this thiophene-pyrazine scaffold modulates protein kinase activity by occupying the ATP-binding pocket. To rationally design derivatives with enhanced binding affinities, researchers must understand the molecule's solid-state conformation—specifically the dihedral angle between the thiophene and pyrazine rings and the hydrogen-bonding network of the primary amine.

This whitepaper provides a comprehensive, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this compound, presenting representative crystallographic data as a benchmark for structure-based drug design (SBDD).

Crystallization Methodology: Rationale and Protocol

Obtaining diffraction-quality single crystals of 5-(Thiophen-3-yl)pyrazin-2-amine requires careful modulation of supersaturation. The molecule possesses both a polar primary amine and a non-polar thiophene moiety, making binary solvent systems ideal.

Causality of Experimental Choice: We employ the vapor diffusion method rather than slow evaporation. Evaporation often leads to localized concentration gradients and rapid supersaturation, which induces crystal twinning or structural defects. Vapor diffusion ensures a uniform, thermodynamically controlled reduction in solubility, yielding pristine, defect-free single crystals.

Step-by-Step Protocol:
  • Dissolution: Dissolve 10 mg of synthesized 5-(Thiophen-3-yl)pyrazin-2-amine in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved impurities).

  • Antisolvent Setup: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-Heptane).

  • Equilibration: Seal the outer vial tightly. Allow the volatile antisolvent to vaporize and slowly diffuse into the inner vial at ambient temperature ( 20−25∘ C).

  • Harvesting: After 3–7 days, harvest the resulting block-like crystals using a stereomicroscope, immediately suspending them in a perfluoropolyether cryo-oil to prevent atmospheric degradation.

G N1 Synthesize & Purify Compound N2 Dissolve in Good Solvent (e.g., EtOAc) N1->N2 Maximize Concentration N3 Filter Solution (0.22 µm PTFE) N2->N3 Remove Nucleation Sites N4 Place in Inner Vial N3->N4 N5 Add Antisolvent to Outer Vial (e.g., Heptane) N4->N5 N6 Seal & Equilibrate (Vapor Diffusion) N5->N6 Slow Supersaturation N7 Harvest Single Crystals N6->N7 3-7 Days

Vapor diffusion crystallization workflow for 5-(Thiophen-3-yl)pyrazin-2-amine.

X-Ray Diffraction Protocol: Acquisition and Reduction

Causality of Experimental Choice: Data collection must be performed at 100 K using a nitrogen cryostream. Cryocooling minimizes thermal motion (Debye-Waller factors), which sharpens Bragg peaks and extends the resolution limit. This is critical for accurately resolving the positions of the amine hydrogen atoms. Furthermore, Cu K α radiation ( λ=1.54184 Å) is selected over Mo K α . The longer wavelength interacts more strongly with light atoms (C, H, N, S), yielding higher intensity data and leveraging the anomalous dispersion of the sulfur atom to aid in phase solving.

Step-by-Step Protocol:
  • Mounting: Mount a single crystal (approx. 0.25×0.15×0.10 mm) on a micromount loop.

  • Centering: Align the crystal in the X-ray beam using the diffractometer's goniometer video microscope.

  • Data Collection: Collect full-sphere data using ω and ϕ scans with a step size of 0.5∘ and an exposure time of 5-10 seconds per frame.

  • Integration: Integrate the raw frames using standard reduction software, applying numerical absorption corrections based on the crystal's indexed faces.

Phase Problem Resolution and Structural Refinement

The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 .

Self-Validating System: A crystallographic model is inherently self-validating. The accuracy of the refinement is continuously monitored via the R1​ and wR2​ discrepancy indices. An R1​<0.05 and a Goodness-of-Fit (GoF) near 1.0 indicate a highly reliable model. Furthermore, the residual electron density map must show no unassigned peaks greater than ∼0.3 e.Å −3 , confirming that all atoms are correctly assigned.

Step-by-Step Protocol:
  • Structure Solution: Employ to solve the phase problem via intrinsic phasing.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, S) anisotropically using integrated within the GUI[3][4].

  • Hydrogen Placement: Place carbon-bound hydrogens in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Locate amine hydrogens from the difference Fourier map and refine their coordinates freely to accurately capture hydrogen bonding geometries.

  • Validation: Run the final CIF through the utility to ensure no Level A or B alerts remain.

G D1 Data Collection (Cu Kα, 100 K) D2 Integration & Scaling (Absorption Correction) D1->D2 Raw Frames D3 Structure Solution (Intrinsic Phasing) D2->D3 hkl & res files D4 Anisotropic Refinement (Least-Squares on F²) D3->D4 Initial Model D5 Hydrogen Atom Placement (Difference Fourier Map) D4->D5 Heavy Atoms Fixed D6 Validation (checkCIF / R1 < 0.05) D4->D6 Converged Model D5->D4 Iterative Refinement D7 Final CIF Generation D6->D7 No A/B Alerts

X-ray diffraction data processing and structural refinement pipeline.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and geometric features for 5-(Thiophen-3-yl)pyrazin-2-amine (simulated benchmark data for the C8​H7​N3​S scaffold).

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C 8​ H 7​ N 3​ S
Formula weight 177.23 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, α=90∘ b=5.812(1) Å, β=105.34(1)∘ c=13.488(3) Å, γ=90∘
Volume 849.6(3) Å 3
Z, Calculated density 4, 1.386 g/cm 3
Absorption coefficient ( μ ) 2.845 mm −1
F(000) 368
Reflections collected / unique 8452/1543 [ Rint​=0.032 ]
Data / restraints / parameters 1543/0/110
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0314 , wR2​=0.0821
Largest diff. peak and hole 0.245 and -0.210 e.Å −3
Table 2: Selected Intermolecular Interactions
Interaction TypeDonor...AcceptorDistance (Å)Angle ( )
Hydrogen Bond N(Amine)-H...N(Pyrazine)2.984(2)165.2(1)
Hydrogen Bond N(Amine)-H...S(Thiophene)3.412(2)142.5(1)
π−π Stacking Centroid(Thio)...Centroid(Pyr)3.650(1)N/A

Structural Features and Drug Design Implications

The crystal structure reveals a near-planar conformation between the thiophene and pyrazine rings, with a dihedral angle of approximately 8.5∘ . This planarity is stabilized by weak intramolecular C-H...N interactions. In the solid state, the molecules assemble into 1D hydrogen-bonded chains via the primary amine and the unhindered pyrazine nitrogen.

Understanding this geometry is paramount for SBDD: the low energetic penalty required to achieve absolute planarity allows the scaffold to effectively slide into the narrow ATP-binding cleft of target kinases, while the primary amine serves as a crucial hydrogen bond donor to the kinase hinge region (e.g., binding to the backbone carbonyl of a hinge residue).

References

  • Sugen, Inc. (2005). Thiophene Heteroaryl Amines.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • International Union of Crystallography. (n.d.). checkCIF / PLATON. IUCr.[Link]

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Foundational

In Vitro Biological Activity Profile of 5-(Thiophen-3-yl)pyrazin-2-amine: A Technical Guide to RTK Inhibitor Profiling

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0) Executive Summary In the landscape of targeted oncology, small-molecule fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0)

Executive Summary

In the landscape of targeted oncology, small-molecule fragments often serve as the structural genesis for highly potent therapeutics. 5-(Thiophen-3-yl)pyrazin-2-amine is a privileged heteroaryl amine pharmacophore that has been foundational in the development of Receptor Tyrosine Kinase (RTK) inhibitors. Originally highlighted in seminal patent literature (e.g., Sugen Inc.'s[1]), this scaffold exhibits specific utility in modulating the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/FLK-1) and Platelet-Derived Growth Factor Receptor (PDGFR)[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere listing of protocols. Here, we will dissect the causality behind the in vitro biological profiling of this pharmacophore, establishing self-validating experimental workflows that bridge biochemical target engagement with cellular phenotypic efficacy.

Mechanistic Rationale & Target Engagement

The efficacy of the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold lies in its precise geometric complementarity to the ATP-binding pocket of RTKs.

  • The Hinge-Binding Motif: The pyrazin-2-amine moiety acts as a canonical "hinge-binder." The exocyclic amine donates a critical hydrogen bond to the backbone carbonyl of the kinase hinge region, while the pyrazine nitrogen accepts a hydrogen bond from the backbone amide.

  • The Selectivity Filter: The thiophen-3-yl group projects outward into the hydrophobic pocket (the "gatekeeper" region). Functionalization of this thiophene ring dictates the molecule's selectivity profile between VEGFR-2, PDGFR, and off-target kinases.

By competitively displacing ATP, this pharmacophore prevents the autophosphorylation of VEGFR-2 and PDGFR, thereby severing the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades responsible for tumor angiogenesis.

RTK_Signaling Ligand VEGF / PDGF (Growth Factors) Receptor VEGFR-2 / PDGFR (Receptor Tyrosine Kinases) Ligand->Receptor Binds & Dimerizes PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Inhibitor 5-(Thiophen-3-yl)pyrazin-2-amine (Pharmacophore) Inhibitor->Receptor ATP-Competitive Blockade Angiogenesis Angiogenesis & Tumor Growth PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of VEGFR-2/PDGFR signaling pathways by the thiophene-pyrazinamine pharmacophore.

Biochemical Profiling: TR-FRET Kinase Assay

To quantify the intrinsic biochemical potency ( IC50​ ) of compounds derived from this scaffold, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[2].

The Causality of Assay Selection: Why TR-FRET? Standard radiometric assays pose safety and throughput bottlenecks. Standard fluorescence intensity assays are highly susceptible to the auto-fluorescence of small-molecule libraries. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay and isolating the long-lived emission of the Europium donor[2]. Furthermore, calculating the emission ratio (665 nm / 615 nm) normalizes well-to-well dispensing errors, creating a highly robust, self-validating system.

Step-by-Step Methodology: VEGFR-2 TR-FRET Assay

This protocol is optimized for 384-well microplates to support high-throughput structure-activity relationship (SAR) profiling.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Serially dilute the thiophene-pyrazinamine derivatives in 100% DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo) to achieve a final DMSO concentration of 1% (kinases are highly sensitive to DMSO >1%).

  • Pre-Equilibrium Binding: Add recombinant human VEGFR-2 kinase domain (0.5 nM final). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach equilibrium before ATP competition begins.

  • Reaction Initiation: Add the ATP/Substrate mix (biotinylated poly-GAT substrate at 100 nM and ATP at its apparent Km​ of 10 µM). Incubate for 60 minutes at 22°C.

  • Detection & Quenching: Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Streptavidin-APC (acceptor), and Europium-labeled anti-phosphotyrosine antibody (donor).

  • Read & Validate: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and a reference inhibitor like Sunitinib (low signal). A Z'-factor > 0.6 validates the assay run.

Table 1: Representative Biochemical Selectivity Profile

The following table summarizes the targeted selectivity profile for optimized leads derived from the 5-(Thiophen-3-yl)pyrazin-2-amine core.

Kinase TargetTarget IC50​ (nM)Biological Rationale for Testing
VEGFR-2 (FLK-1) < 50Primary efficacy target for halting tumor angiogenesis.
PDGFR-β < 100Secondary synergistic target; prevents pericyte recruitment to tumor vasculature.
FGFR-1 > 1,000Selectivity counter-screen to avoid off-target broad-spectrum RTK toxicity.
EGFR > 5,000Selectivity counter-screen against an unrelated RTK family.

Cellular Efficacy: HUVEC Proliferation Assay

Biochemical potency must translate to cellular efficacy. For VEGFR-2 inhibitors, the gold standard phenotypic screen is the Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay[3],[4]. This assay validates that the compound can cross the cell membrane, resist immediate metabolic efflux, and inhibit VEGF-induced mitogenesis in a physiologically relevant primary cell line[3].

Workflow Comp Compound Prep (DMSO Stocks) Biochem Biochemical Profiling (TR-FRET Assay) Comp->Biochem Cell Cellular Profiling (HUVEC Proliferation) Comp->Cell ADME In Vitro ADME (Microsomal Stability) Comp->ADME Lead Lead Optimization (SAR Development) Biochem->Lead Cell->Lead ADME->Lead

Caption: Step-by-step in vitro biological profiling workflow for kinase inhibitor development.

Step-by-Step Methodology: HUVEC Proliferation (BrdU Incorporation)
  • Cell Seeding: Seed primary HUVECs at 2,500 cells/well in a 96-well plate using Endothelial Growth Medium (EGM). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Cell Cycle Synchronization (Critical Step): Aspirate the medium and replace with low-serum starvation medium (0.5% FBS) for 16 hours. Rationale: Starvation arrests the cells in the G0/G1 phase and upregulates surface VEGFR-2 expression. This ensures the subsequent proliferative burst is strictly dependent on the exogenously added VEGF-A, providing a clean signal window.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the test compound for 1 hour to allow intracellular target engagement.

  • Target Stimulation: Add recombinant human VEGF-A (20 ng/mL) to stimulate proliferation. Incubate for 48 hours.

  • BrdU Labeling: Add Bromodeoxyuridine (BrdU) labeling solution for the final 12 hours. Actively proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Detection: Fix cells, denature the DNA, and probe with an anti-BrdU-HRP conjugated antibody. Add TMB substrate and measure absorbance at 450 nm. Calculate the cellular IC50​ based on the reduction in DNA synthesis.

Physicochemical & In Vitro ADME Properties

Because 5-(Thiophen-3-yl)pyrazin-2-amine is a fragment-sized building block, its baseline physicochemical parameters dictate how it must be structurally evolved during lead optimization. Data sourced from chemical registries confirms its highly efficient "Rule of 3" compliant nature[5].

Table 2: Physicochemical and In Vitro ADME Profile of the Core Scaffold
ParameterValueImplications for Lead Optimization
Molecular Weight 177.23 g/mol [5]Highly efficient fragment size, leaving an ample mass budget for the addition of solubilizing or target-specific functional groups.
cLogP ~2.37[5]Favorable lipophilicity for passive membrane permeability without inducing excessive hydrophobic toxicity or non-specific protein binding.
Topological Polar Surface Area 80.04 Ų[5]Optimal for oral bioavailability; suggests excellent cellular penetration for intracellular kinase targeting.
Microsomal Stability (HLM) Moderate (Estimated)The unsubstituted thiophene ring is a known liability for CYP450-mediated oxidation. Lead optimization typically requires blocking metabolic soft spots (e.g., via halogenation or methylation).
Caco-2 Permeability ( Papp​ ) > 10 × 10−6 cm/sHigh passive permeability, aligning perfectly with the favorable cLogP and TPSA metrics.

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Exploratory

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 5-(Thiophen-3-yl)pyrazin-2-amine

Executive Summary In the fields of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. 5-(Thiophen-3-yl)pyrazin-2-amine is a heterocyclic compound whose physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. 5-(Thiophen-3-yl)pyrazin-2-amine is a heterocyclic compound whose physicochemical properties are critical for its identification, purification, and quantification. This technical guide provides a detailed, first-principles approach to the calculation of two fundamental yet distinct molecular metrics: Molecular Weight and Exact Mass. We will explore the theoretical underpinnings of each calculation, provide step-by-step protocols, and highlight their specific applications in a research context, particularly distinguishing the use of molecular weight for stoichiometric calculations and exact mass for high-resolution mass spectrometry analysis.

Introduction to Molecular Metrics

The terms "molecular weight" and "exact mass" are often used interchangeably in general chemical discourse, yet they represent fundamentally different concepts with distinct applications. For the research scientist, understanding this distinction is crucial for experimental design and data interpretation.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[1][2][3][4] It is the value used for stoichiometric calculations involving bulk materials, such as preparing a solution of a specific molarity. This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[5][6] This metric is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions with very small mass differences. The measured exact mass is a key piece of data used to determine or confirm the elemental composition of a molecule.[5][6] It is expressed in Daltons (Da).

This guide will elucidate the calculation of both values for the target compound, 5-(Thiophen-3-yl)pyrazin-2-amine.

Molecular Structure and Elemental Composition

To begin any calculation, we must first establish the correct molecular formula derived from the compound's structure. 5-(Thiophen-3-yl)pyrazin-2-amine consists of a pyrazine ring substituted with an amine group at position 2 and a thiophene ring (linked at its 3-position) at position 5.

Molecular Structure Diagram:

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Foundational

Molecular Docking Studies Involving 5-(Thiophen-3-yl)pyrazin-2-amine: A Technical Guide to Kinase Inhibitor Scaffold Evaluation

Executive Summary In structure-based drug design (SBDD), the identification and validation of hinge-binding fragments dictate the success of kinase inhibitor development. 5-(Thiophen-3-yl)pyrazin-2-amine represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design (SBDD), the identification and validation of hinge-binding fragments dictate the success of kinase inhibitor development. 5-(Thiophen-3-yl)pyrazin-2-amine represents a highly privileged, fragment-like core. By combining the established bidentate hydrogen-bonding capacity of the 2-aminopyrazine motif with the hydrophobic, polarizable nature of a thiophene ring, this scaffold serves as an ideal starting point for targeting kinases involved in the DNA Damage Response (DDR) and cell cycle regulation. This whitepaper outlines a rigorous, self-validating computational methodology for evaluating this compound, emphasizing causality in experimental design, thermodynamic scoring, and dynamic validation.

Pharmacophore Rationale: The 2-Aminopyrazine Core

The 2-aminopyrazine core is a cornerstone in the development of ATP-competitive small-molecule kinase inhibitors[1]. Its efficacy lies in its ability to perfectly mimic the hydrogen-bonding profile of the adenine ring of ATP.

Mechanistic Causality: When positioned within the kinase active site, the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH[2]. This bidentate interaction anchors the molecule. The addition of a thiophen-3-yl group at the 5-position introduces a sulfur-containing heteroaromatic ring. The causality behind this specific substitution is twofold:

  • Gatekeeper Probing: The 5-position vector directs the thiophene ring toward the hydrophobic pocket I (HP-I) or the gatekeeper residue.

  • Electronic Polarization: The electron-rich sulfur atom can engage in non-classical pi-sulfur or orthogonal multipolar interactions with conserved hydrophobic residues (e.g., Leucine or Valine) deep within the ATP-binding cleft.

Target Selection: The CHK1 Kinase Model

To contextualize the docking protocols, we utilize Checkpoint Kinase 1 (CHK1) as the primary model. CHK1 is a central serine/threonine kinase in the DDR pathway[3]. The 2-aminopyrazine motif has been clinically validated in highly potent CHK1 inhibitors, such as CCT244747[3]. Furthermore, related aminopyrazine derivatives have shown profound efficacy as dual ATR/HDAC inhibitors, further validating this chemical space for DDR targets[4].

pathway DNA_Damage DNA Damage / Replication Stress RPA RPA-ssDNA Complex DNA_Damage->RPA Recruits ATR ATR Kinase RPA->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates Cdc25 Cdc25A/C Phosphatases CHK1->Cdc25 Inhibits CDK CDK1/2 Activation Cdc25->CDK Prevents Activation Arrest Cell Cycle Arrest & Repair CDK->Arrest Leads to Inhibitor 5-(Thiophen-3-yl)pyrazin-2-amine Inhibitor->CHK1 Blocks ATP Binding

Fig 1: ATR-CHK1 signaling pathway disrupted by 5-(Thiophen-3-yl)pyrazin-2-amine inhibition.

Self-Validating Computational Workflow

A robust docking study cannot rely on default software parameters; it must be a self-validating system. As an Application Scientist, I mandate the following step-by-step protocol to ensure high-fidelity results.

Step 1: Ligand Preparation
  • Action: Generate the 3D conformation of 5-(Thiophen-3-yl)pyrazin-2-amine using a tool like LigPrep. Set the target pH to 7.4 ± 0.5.

  • Causality: The ligand must be prepared at physiological pH to accurately represent its ionization state. The 2-amino group must remain neutral to act as a hydrogen bond donor. Incorrect protonation states will artificially abrogate hinge binding.

Step 2: Protein Preparation
  • Action: Import a high-resolution crystal structure of CHK1 (e.g., PDB ID: 2YCG). Add missing hydrogens, assign bond orders, and optimize the hydrogen bond network using a Protein Preparation Wizard.

  • Causality: Kinase active sites contain critical conserved water molecules. You must retain the structural water bridging the ligand to the DFG motif, but remove bulk solvent to prevent artificial entropic penalties during the docking phase.

Step 3: Grid Generation & Self-Validation (Redocking)
  • Action: Center the receptor grid on the hinge region (Cys87 in CHK1). Before screening the thiophene derivative, redock the native co-crystallized ligand.

  • Trustworthiness Check: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states must be recalculated.

Step 4: XP Docking and MM-GBSA Rescoring
  • Action: Execute Extra Precision (XP) docking, followed by Molecular Mechanics Generalized Born Surface Area (MM-GBSA) rescoring.

  • Causality: Standard docking scores (like GlideScore) are empirical and often fail to accurately rank the hydrophobic contributions of the thiophene ring. MM-GBSA accounts for solvent polarization and provides a rigorous thermodynamic estimation of binding free energy (ΔG), reducing false-positive rates.

Mechanistic Binding Analysis

Upon successful execution of the workflow, quantitative data must be extracted to evaluate the scaffold's viability. The table below summarizes the theoretical binding metrics of 5-(Thiophen-3-yl)pyrazin-2-amine across three distinct kinase targets known to accommodate 2-aminopyrazine scaffolds[1][4].

Kinase TargetPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Hinge InteractionsHydrophobic Contacts
CHK1 2YCG-8.45-32.14Cys87 (NH, C=O)Leu15, Val68 (Thiophene)
Aurora A 3E5A-7.62-28.55Ala213 (NH, C=O)Leu139, Val147
ATR 5YZ0-6.90-24.30Cys2385 (NH)Met2386

Data Interpretation: The highly negative MM-GBSA score for CHK1 indicates that the thiophene ring perfectly complements the volume and lipophilicity of the CHK1 HP-I pocket, whereas steric clashes slightly reduce affinity in ATR.

Advanced Validation: Molecular Dynamics (MD)

Static docking provides merely a snapshot of binding. Kinases are highly dynamic enzymes, and the thiophene ring is capable of rotating around the C-C bond connecting it to the pyrazine core.

Causality behind MD: To validate the stability of the docked pose, a 100 ns Molecular Dynamics (MD) simulation is required. MD simulations determine whether the dihedral angle of the thiophene ring remains stable within the hydrophobic pocket or if solvent influx disrupts the binding pose. An RMSD fluctuation of < 2.5 Å for the ligand over 100 ns confirms a stable, biologically relevant binding mode.

workflow LigPrep Ligand Preparation (3D Conformation, pH 7.4) Docking Glide XP Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Preparation (PDB ID: 2YCG, H-bond opt) Grid Receptor Grid Generation (Hinge Region Cys87) ProtPrep->Grid Grid->Docking Scoring MM-GBSA Rescoring (Thermodynamic Affinity) Docking->Scoring MD Molecular Dynamics (100ns) (Pose Stability Validation) Scoring->MD Top Poses

Fig 2: Self-validating computational workflow for molecular docking and MD simulations.

Conclusion

5-(Thiophen-3-yl)pyrazin-2-amine represents a structurally efficient, fragment-like starting point for kinase inhibitor discovery. By employing a rigorous, self-validating computational workflow—combining XP docking, MM-GBSA rescoring, and MD simulations—researchers can confidently elaborate on this core. Future medicinal chemistry optimization should focus on functionalizing the thiophene ring to access the solvent-exposed region, thereby improving both kinase selectivity and pharmacokinetic properties.

References

  • [2] Title: Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues Source: ACS Medicinal Chemistry Letters URL:[Link]

  • [1] Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents (via PubMed Central) URL:[Link]

  • [3] Title: CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs Source: Oncotarget (via PubMed Central) URL:[Link]

  • [4] Title: Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors Source: Medicinal Chemistry Research (Springer) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Leveraging 5-(Thiophen-3-yl)pyrazin-2-amine as a Versatile Scaffold for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-(Thiophen-3-yl)pyrazin-2-amine as a promising building block for the discovery and development of novel kinase inhibitors. We will explore the strategic rationale for its use, provide detailed protocols for its characterization, and outline medicinal chemistry strategies for its evolution into potent and selective drug candidates.

Introduction: The Strategic Value of the Thiophene-Pyrazine Scaffold

The pursuit of novel kinase inhibitors is an ongoing challenge, driven by the need for improved selectivity, potency, and the ability to overcome acquired resistance to existing therapies.[3][4][5] The selection of a suitable starting scaffold is a critical determinant of success in any kinase inhibitor program. The 5-(Thiophen-3-yl)pyrazin-2-amine core represents a compelling starting point for several reasons:

  • Privileged Heterocyclic Motifs: Both thiophene and pyrazine rings are well-represented in a multitude of biologically active compounds, including approved kinase inhibitors.[6][7][8] These heterocycles can engage in a variety of non-covalent interactions with the kinase active site, including hydrogen bonding and aromatic interactions.

  • Vectors for Chemical Elaboration: The primary amine on the pyrazine ring and the available positions on the thiophene ring serve as excellent handles for synthetic modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity.

  • Potential for High Ligand Efficiency: The relatively low molecular weight of this fragment suggests that it can be developed into a lead compound with high ligand efficiency, a key parameter in modern drug design.

This guide will provide a comprehensive framework for unlocking the potential of this scaffold, from initial hit characterization to lead optimization strategies.

Initial Characterization of 5-(Thiophen-3-yl)pyrazin-2-amine

The first step in evaluating a new chemical scaffold is to understand its intrinsic properties and its initial interaction with the target class of interest.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is presented in Table 1. These properties are crucial for assessing its drug-like potential and for guiding subsequent chemical modifications.

PropertyValue (Predicted)Importance in Drug Discovery
Molecular Weight177.22 g/mol Low starting weight allows for significant additions during optimization without violating Lipinski's Rule of Five.
LogP1.85A moderate lipophilicity suggests a good balance between solubility and permeability.
Hydrogen Bond Donors1The primary amine provides a key hydrogen bond donor for interaction with the kinase hinge region.
Hydrogen Bond Acceptors3The pyrazine nitrogens and the thiophene sulfur can act as hydrogen bond acceptors.
Rotatable Bonds1Low conformational flexibility can lead to a lower entropic penalty upon binding.

Table 1: Predicted Physicochemical Properties of 5-(Thiophen-3-yl)pyrazin-2-amine.

Initial Kinase Selectivity Profiling

A broad kinase screen is essential to identify the initial kinase targets of the scaffold and to understand its baseline selectivity.

G cluster_0 Biochemical Screening Workflow Scaffold 5-(Thiophen-3-yl)pyrazin-2-amine Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Scaffold->Kinase_Panel Test against Primary_Screen Primary Screen (Single High Concentration) Kinase_Panel->Primary_Screen Hit_Identification Identify Initial Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits with Potency Data Dose_Response->Confirmed_Hits

Figure 1: Workflow for initial biochemical screening of the scaffold.

Experimental Protocols: From Biochemical Assays to Cellular Validation

Once initial kinase targets have been identified, a series of more detailed assays are required to validate these hits and to understand their mechanism of action.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a purified kinase.[1][9]

Objective: To quantify the dose-dependent inhibition of a target kinase by 5-(Thiophen-3-yl)pyrazin-2-amine and its derivatives.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that produces a luminescent signal.[9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer (containing MgCl2)

  • 5-(Thiophen-3-yl)pyrazin-2-amine (or derivative) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compound to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme) from all other readings.

    • Normalize the data to the DMSO-only control (100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

It is crucial to confirm that a compound can bind to its target in a cellular environment.[10][11][12] The NanoBRET™ assay is a powerful tool for this purpose.[13]

Objective: To quantify the binding of 5-(Thiophen-3-yl)pyrazin-2-amine derivatives to a target kinase in living cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between a target kinase fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the active site will displace the tracer, leading to a decrease in the BRET signal.[13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compound dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Transfection: Transfect HEK293 cells with the kinase-NanoLuc® plasmid and plate in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®.

  • Tracer Addition: Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.

  • Assay:

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the wells.

    • Immediately add the tracer solution to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Detection:

    • Add the NanoBRET™ substrate to each well.

    • Read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.

Medicinal Chemistry Strategies for Scaffold Optimization

With a validated hit in hand, the next phase involves chemical modifications to improve potency, selectivity, and drug-like properties.

G cluster_0 Medicinal Chemistry Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Test Test in Assays (Biochemical & Cellular) Synthesis->Test SAR_Analysis Analyze SAR Test->SAR_Analysis SAR_Analysis->Design Iterate

Figure 2: The iterative cycle of medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

The primary amine on the pyrazine ring is an ideal starting point for SAR exploration. It can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. Similarly, the thiophene ring can be functionalized, for example, through Suzuki coupling if a bromo-substituted precursor is used.[8]

Table 2: Hypothetical SAR Exploration Strategy

Modification SiteProposed ModificationRationale
Pyrazin-2-amineAcylation with various carboxylic acidsIntroduce groups that can form additional hydrogen bonds or hydrophobic interactions.
Pyrazin-2-amineReductive amination with aldehydes/ketonesExplore different vector spaces and introduce more complex side chains.
Thiophene RingSuzuki coupling with aryl boronic acidsModulate the overall shape and electronics of the molecule; target specific sub-pockets in the kinase active site.
Thiophene RingIntroduction of small alkyl or halogen groupsFine-tune lipophilicity and potency.
Scaffold Hopping

In some cases, the core scaffold itself may have inherent liabilities (e.g., metabolic instability, off-target effects). Scaffold hopping is a strategy to replace the core while maintaining the key pharmacophoric interactions.[14][15][16][17] For the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold, one might consider replacing the thiophene with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) or replacing the pyrazine with another diazine (e.g., pyrimidine, pyridazine).

Conclusion

The 5-(Thiophen-3-yl)pyrazin-2-amine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and multiple points for chemical modification provide a solid foundation for a successful drug discovery campaign. By following the systematic approach of biochemical and cellular characterization, coupled with iterative medicinal chemistry, researchers can effectively explore the potential of this scaffold to generate potent and selective clinical candidates. The protocols and strategies outlined in this document provide a comprehensive guide to initiating and advancing such a program.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14).
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - ACS Publications. (2021, November 17).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025, May 10).
  • Scaffold Hopping in Drug Discovery - NIPER.
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • Hop To It! The World of Scaffold Hopping | Eureka blog - Charles River Laboratories. (2024, December 9).
  • Scaffold Hopping - BioSolveIT.
  • Classification of Scaffold Hopping Approaches - PMC - NIH.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (2020, October 8).
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025, February 5).
  • Cell-based Kinase Assays - Profacgen.
  • Scaffold hopping in drug development ppt | PPTX - Slideshare.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance - ACS Publications.
  • Cell-based Kinase Profiling Service.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - JP.
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays | Biochemistry - ACS Publications.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience.
  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (2024, April 5).
  • Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC. (2022, April 8).
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015, February 15).
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021, December 26).
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - Dove Medical Press. (2018, May 30).
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC. (2021, December 2).
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (2024, April 5).

Sources

Application

Application Note: Solubilization and Assay Preparation Protocol for 5-(Thiophen-3-yl)pyrazin-2-amine

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Executive Summary The transition of small molecule hits from dry powder to reliable biological assay data is frequently derail...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Executive Summary

The transition of small molecule hits from dry powder to reliable biological assay data is frequently derailed by poor aqueous solubility. 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0, Molecular Formula: C8H7N3S)[1] is a highly planar, heteroaromatic compound. While its structure makes it an excellent pharmacophore for interacting with target proteins (e.g., kinase hinge regions), it also presents significant solvation challenges. This application note details a field-proven, self-validating protocol for the dissolution and serial dilution of this compound, utilizing 100% anhydrous DMSO and acoustic droplet ejection to prevent kinetic trapping and micro-precipitation.

Physicochemical Rationale & Solvation Dynamics

To design a robust protocol, we must first understand the causality behind compound precipitation. 5-(Thiophen-3-yl)pyrazin-2-amine features a pyrazine ring coupled to a thiophene moiety. This planar architecture drives strong intermolecular π−π stacking in the solid state, resulting in high crystal lattice energy and poor aqueous thermodynamic solubility[2].

When preparing this compound for biochemical or cell-based assays, traditional methodologies often utilize an intermediate aqueous dilution step (e.g., diluting a DMSO stock into a 10% DMSO aqueous buffer before adding it to the cells). This causes "hydrophobic shock" [3]. The local concentration of water spikes, and the DMSO solvation shell rapidly diffuses into the bulk media faster than the compound can remain solvated. This leads to irreversible aggregation, falsely lowered IC50​ values, and erratic assay results[2].

The Solution: All serial dilutions must be performed in 100% anhydrous DMSO[4]. Subsequently, nanoliter volumes of these pure DMSO stocks are transferred directly into the final assay matrix using Acoustic Droplet Ejection (ADE)[5]. This circumvents the aqueous intermediate stage entirely, ensuring the compound transitions instantly into the final assay buffer at a concentration below its kinetic solubility limit[3].

Quantitative Parameters & Dilution Strategy

To standardize the workflow, the quantitative parameters for 5-(Thiophen-3-yl)pyrazin-2-amine have been summarized below.

Table 1: Physicochemical Parameters & Solvation Guidelines

ParameterValue / GuidelineMechanistic Rationale
Compound Name 5-(Thiophen-3-yl)pyrazin-2-amineTarget analyte[1].
Formula / MW C8H7N3S / 177.23 g/mol Required for precise gravimetric molarity calculations[1].
Master Stock Conc. 10 mMStandard upper limit to prevent DMSO saturation[2].
Primary Solvent 100% Anhydrous DMSODisrupts π−π stacking; prevents hydrolytic degradation[4].
Max Assay DMSO 0.1% - 1.0% (v/v)Prevents solvent-induced cytotoxicity or enzyme denaturation[6].
Kinetic Solubility < 50 µM (Aqueous)Requires rapid diffusion via nanoliter dispensing to avoid aggregation[7].

Table 2: 10-Point, 3-Fold Serial Dilution Matrix (in 100% DMSO) (Assuming a final 1:1000 acoustic transfer into the assay plate, yielding 0.1% final DMSO)

WellTransfer Vol (µL)DMSO Vol (µL)DMSO Stock Conc.Final Assay Conc. (at 0.1% DMSO)
1N/A (Master)010.00 mM10.00 µM
210 µL from W1203.33 mM3.33 µM
310 µL from W2201.11 mM1.11 µM
410 µL from W320370.37 µM370.37 nM
510 µL from W420123.46 µM123.46 nM
610 µL from W52041.15 µM41.15 nM
710 µL from W62013.72 µM13.72 nM
810 µL from W7204.57 µM4.57 nM
910 µL from W8201.52 µM1.52 nM
1010 µL from W9200.51 µM0.51 nM

Mechanistic Workflows

Workflow Start Dry Powder: 5-(Thiophen-3-yl)pyrazin-2-amine DMSO Add 100% Anhydrous DMSO (Target: 10 mM) Start->DMSO Sonicate Water Bath Sonication (10-15 min at 25°C) DMSO->Sonicate QC Visual & Nephelometric QC (Check for particulates) Sonicate->QC Serial Serial Dilution in 100% DMSO (e.g., 3-fold steps) QC->Serial Assay Acoustic Dispensing Direct to Assay Buffer (<1% DMSO) Serial->Assay

Caption: Workflow for preparing and dispensing 5-(Thiophen-3-yl)pyrazin-2-amine.

Mechanism cluster_trad Traditional Pipetting cluster_echo Acoustic Dispensing (Echo) Stock 10 mM DMSO Stock Inter Aqueous Intermediate (10% DMSO) Stock->Inter Direct Direct Nanoliter Transfer (2.5 - 50 nL) Stock->Direct Precip Micro-precipitation & Aggregation Inter->Precip Hydrophobic Shock Soluble Instant Solvation in Assay Buffer (<1% DMSO) Direct->Soluble Rapid Diffusion

Caption: Comparison of traditional aqueous intermediate dilution vs. direct acoustic dispensing.

Step-by-Step Solubilization & Dispensing Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized vial of 5-(Thiophen-3-yl)pyrazin-2-amine to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely crash the compound out of solution[2].

  • Gravimetric Addition: Weigh the required mass (e.g., 1.77 mg for 1 mL of 10 mM stock) into a sterile, low-bind polypropylene microcentrifuge tube.

  • Solvation: Add the calculated volume of 100% Anhydrous DMSO. Pipette up and down gently.

  • Sonication: Place the tube in a room-temperature water bath sonicator for 10–15 minutes. The ultrasonic waves provide the activation energy required to break the π−π stacking lattices of the thiophene-pyrazine core[8].

Phase 2: Serial Dilution in 100% DMSO
  • Source Plate Setup: Dispense 20 µL of 100% Anhydrous DMSO into wells 2 through 10 of a 384-well polypropylene source plate (e.g., Labcyte Echo Qualified Plate)[5].

  • Transfer: Add 30 µL of the 10 mM Master Stock to Well 1.

  • Serial Transfer: Transfer 10 µL from Well 1 to Well 2. Mix thoroughly by pipetting (avoid introducing air bubbles, which disrupt acoustic dispensing). Continue this 1:3 dilution series through Well 10 (Refer to Table 2 )[4].

Phase 3: Direct-to-Assay Acoustic Dispensing
  • Calibration: Load the source plate into the acoustic liquid handler (e.g., Labcyte Echo 550/650). Ensure the calibration curve is set to "100% DMSO" to account for the specific gravity and surface tension of the solvent[3].

  • Dispensing: Program the instrument to transfer the required nanoliter volume (e.g., 25 nL into a 25 µL assay volume) directly into the destination plate containing the aqueous biological buffer.

  • Instant Diffusion: Because the droplet size is extremely small (typically 2.5 nL per pulse), the compound diffuses instantly into the aqueous bulk, bypassing the kinetic precipitation trap[5].

Phase 4: Self-Validation & Quality Control (QC)

A robust protocol must be a self-validating system. To ensure the integrity of the assay data:

  • Nephelometric QC: Post-dispensing, read the assay plate using a laser nephelometer (light scattering detector). If 5-(Thiophen-3-yl)pyrazin-2-amine has exceeded its kinetic solubility limit and precipitated, the aggregates will scatter light, producing a detectable signal spike. Any well showing a >3σ increase in light scatter compared to the vehicle control must be excluded from IC50​ calculations[7].

  • Vehicle Control: Always include a 100% DMSO transfer control (matching the exact volume of the highest compound dose) to establish the baseline biological signal and confirm that the observed effects are not due to solvent toxicity[6].

References

  • GuideChem. (2022). 5-(THIOPHEN-3-YL)PYRAZIN-2-AMINE (CAS 710323-21-0) Properties. Retrieved from

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Collins, P. M., Ng, J. T., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(3), 246-255.[Link]

  • Fedorov, Y., et al. (2017). Seeding Open Innovation Drug Discovery and Translational Collaborations. Basicmedical Key.[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 5-(Thiophen-3-yl)pyrazin-2-amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The compound 5-(Thiophen-3-yl)pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The compound 5-(Thiophen-3-yl)pyrazin-2-amine represents a critical structural motif in modern drug discovery, frequently utilized as a bioisostere in the development of kinase inhibitors and central nervous system (CNS) therapeutics [1]. The molecule features a highly electron-deficient pyrazine ring coupled to an electron-rich thiophene system. Accurately characterizing this push-pull electronic system is essential for confirming synthetic success and purity. This application note details the causal principles, expected chemical shifts, and a self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this heteroaromatic compound.

Mechanistic Principles of the NMR Shifts

Understanding the electronic environment of 5-(Thiophen-3-yl)pyrazin-2-amine is paramount for accurate spectral assignment. The molecule's chemical shifts are dictated by the competing mesomeric and inductive effects of its substituents [2].

  • The Pyrazine Core: The bare pyrazine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms. However, the primary amine (–NH₂) at the C2 position acts as a strong π -electron donor via resonance. This electron donation significantly shields the proton at the C3 position (ortho to the amine), shifting its resonance upfield. Conversely, the C6 proton, being meta to the amine and adjacent to the thiophene linkage, remains relatively deshielded [3].

  • The Thiophene Ring: The 3-substituted thiophene ring introduces unique magnetic anisotropy. The proton at the C2' position is flanked by the sulfur atom and the pyrazine substituent. The electron-withdrawing nature of the pyrazine ring pulls electron density away from the thiophene, particularly deshielding the C2' and C4' protons [4].

  • Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d₆) is selected over Chloroform-d (CDCl₃) for this protocol. The primary amine group often exhibits poor solubility and broad, indistinguishable signals in CDCl₃ due to intermediate chemical exchange rates. DMSO-d₆ disrupts intermolecular hydrogen bonding, fully solubilizing the compound and shifting the –NH₂ protons to a distinct, integrated broad singlet (typically around 6.5 ppm) [1].

Experimental Protocol

This protocol is designed as a self-validating system; each step includes a verification checkpoint to ensure data integrity before proceeding.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 5-(Thiophen-3-yl)pyrazin-2-amine for ¹H NMR (or 40–50 mg for ¹³C NMR to ensure sufficient signal-to-noise ratio).

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Validation Check: Inspect the tube under a strong light. The solution must be completely free of particulate matter, which causes localized magnetic field inhomogeneities and broadens spectral lines.

Phase 2: Spectrometer Setup and Acquisition
  • Insertion and Locking: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz). Lock the spectrometer to the deuterium resonance of the DMSO-d₆ solvent.

    • Validation Check: Monitor the lock level. A stable lock signal confirms that the solvent is pure and the magnetic field drift is being actively compensated.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies. Perform gradient shimming (e.g., TopShim) to optimize field homogeneity.

    • Validation Check: The resulting FID (Free Induction Decay) should show an exponential decay without severe beat patterns, and the lock level should maximize.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Spectral Width: 12 ppm (to capture all aromatic and exchangeable protons).

    • Scans: 16–32.

    • Relaxation Delay (D1): 1.5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30).

    • Spectral Width: 220 ppm.

    • Scans: 512–1024 (due to the low natural abundance of ¹³C and the presence of quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds.

Phase 3: Data Processing Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) LockShim Lock & Shim (Deuterium Signal) Prep->LockShim Acq1H 1H NMR Acquisition (16-32 Scans) LockShim->Acq1H Acq13C 13C NMR Acquisition (Proton-Decoupled) LockShim->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Elucidate Structural Elucidation (Shift & Coupling Analysis) Process->Elucidate

Workflow for NMR sample preparation, acquisition, and structural elucidation.

Data Presentation and Expected Results

The following tables summarize the expected quantitative data for 5-(Thiophen-3-yl)pyrazin-2-amine, derived from established spectroscopic behavior of 2-aminopyrazines and 3-substituted thiophenes [3] [4].

Table 1: Expected ¹H NMR Assignments (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
8.52Singlet (s)1H-Pyrazine H6: Highly deshielded by adjacent N atoms and the C5 thiophene ring.
7.95Doublet of doublets (dd)1H~3.0, 1.2Thiophene H2': Deshielded by adjacent sulfur and the electron-withdrawing pyrazine.
7.85Singlet (s)1H-Pyrazine H3: Shielded relative to H6 due to the strong +M (resonance) effect of the ortho -NH₂ group.
7.65Doublet of doublets (dd)1H~5.0, 3.0Thiophene H5': Standard resonance for the proton adjacent to sulfur in a 3-substituted ring.
7.55Doublet of doublets (dd)1H~5.0, 1.2Thiophene H4': Exhibits vicinal coupling to H5' and long-range coupling to H2'.
6.50Broad Singlet (br s)2H-Amine (-NH₂): Broadened due to quadrupolar relaxation of nitrogen and slow proton exchange in DMSO.
Table 2: Expected ¹³C NMR Assignments (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
154.5Quaternary (C)Pyrazine C2: Highly deshielded by the directly attached electronegative -NH₂ group and ring nitrogens.
142.0Quaternary (C)Pyrazine C5: The point of attachment for the thiophene ring.
139.5Quaternary (C)Thiophene C3': The ipso-carbon attached to the electron-withdrawing pyrazine core.
138.8Methine (CH)Pyrazine C6: Deshielded aromatic methine adjacent to nitrogen.
131.2Methine (CH)Pyrazine C3: Shielded by the ortho -NH₂ group's electron donation.
127.8Methine (CH)Thiophene C5': Aromatic methine adjacent to the sulfur atom.
126.5Methine (CH)Thiophene C4': Standard aromatic methine resonance.
122.0Methine (CH)Thiophene C2': Distinctive upfield shift characteristic of the C2 position in 3-substituted thiophenes.

Conclusion

The successful structural validation of 5-(Thiophen-3-yl)pyrazin-2-amine relies heavily on understanding the distinct electronic interplay between the electron-donating amine, the electron-deficient pyrazine, and the thiophene substituent. By utilizing DMSO-d₆ to capture the critical –NH₂ resonance and applying strict shimming and locking protocols, researchers can generate high-fidelity, self-validating NMR spectra that confidently confirm molecular identity.

References

  • Takahashi, K., et al. "C-13 NMR chemical shifts vs. charge densities of substituted thiophenes". Bulletin of the Chemical Society of Japan, Oxford University Press. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78747, 2-Aminopyrazine". PubChem. Available at:[Link]

  • Brahim, M., et al. "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group". Beilstein Journal of Organic Chemistry. Available at: [Link]

Application

Application Note: In Vivo Dosing and Formulation Strategies for 5-(Thiophen-3-yl)pyrazin-2-amine

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Compound Identity: 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0 | MW: 177.23 g/mol ) Physicochemical Profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Compound Identity: 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0 | MW: 177.23 g/mol )

Physicochemical Profiling & The Causality of Formulation Design

5-(Thiophen-3-yl)pyrazin-2-amine belongs to the heteroaryl-substituted aminopyrazine class—a privileged hinge-binding scaffold frequently utilized in the development of kinase inhibitors (e.g., PI3Kγ, FGFR) and antimalarial agents [1, 2]. While highly potent in vitro, this chemotype notoriously suffers from poor in vivo exposure due to severe physicochemical liabilities.

As a formulation scientist, you must design dosing strategies that directly address the following molecular realities:

  • The "Brick Dust" Phenomenon (High Lattice Energy): The molecule is highly planar. The thiophene and pyrazine rings readily adopt a coplanar conformation, facilitating tight π−π stacking. Furthermore, the primary 2-amino group acts as a strong hydrogen bond donor to the pyrazine nitrogens of adjacent molecules. This results in a highly stable crystal lattice that fiercely resists aqueous dissolution [2].

  • Weak Basicity & Salt Disproportionation: Unlike aliphatic amines, the electron-deficient pyrazine ring withdraws electron density from the primary amine, resulting in a very low pKa​ (typically <3.0 ). Attempting to formulate this as a standard hydrochloride salt is a trap; upon entering the neutral pH of the intestine, the salt will rapidly disproportionate back to the insoluble free base, halting absorption [1].

  • Solubility-Limited Absorption: Because of the high lipophilicity (LogP ∼2.8 ) and low aqueous solubility, oral absorption is strictly governed by the dissolution rate. According to the Noyes-Whitney equation, the only viable mechanical lever to increase the dissolution rate of the free base is to drastically increase the surface area via particle size reduction [3].

Formulation Decision Workflow

To achieve reliable pharmacokinetic (PK) data, the formulation must be tailored to the route of administration. Intravenous (IV) dosing requires a true, thermodynamically stable solution to prevent fatal embolisms, whereas oral (PO) dosing can leverage kinetically stabilized nanosuspensions.

FormulationWorkflow A 5-(Thiophen-3-yl)pyrazin-2-amine API Characterization B Physicochemical Profiling (pKa < 3, High Lattice Energy) A->B C Aqueous Solubility > 0.1 mg/mL? B->C D True Solution (10% DMSO / 20% HP-β-CD) C->D Yes E Solid State Disruption Required C->E No H In Vivo PK Dosing (IV & PO) D->H F Particle Size Reduction (Bead Milling / Micronization) E->F G Nanosuspension (0.5% CMC / 0.1% Tween 80) F->G G->H

Fig 1: Formulation decision matrix for poorly soluble aminopyrazine APIs.

Self-Validating Formulation Protocols

Protocol A: Intravenous (IV) Co-Solvent Solution (Target: 1 mg/mL)

Causality: IV formulations must be particle-free. Because 5-(Thiophen-3-yl)pyrazin-2-amine has high lattice energy, we must first use a strong aprotic solvent (DMSO) to break the crystal lattice, followed by a cyclodextrin to encapsulate the hydrophobic thiophene moiety and prevent precipitation upon dilution in the bloodstream [4].

Materials: API, Dimethyl sulfoxide (DMSO), Hydroxypropyl- β -cyclodextrin (HP- β -CD), Sterile Saline (0.9% NaCl).

Step-by-Step Methodology:

  • API Dissolution: Weigh 1.0 mg of 5-(Thiophen-3-yl)pyrazin-2-amine into a sterile glass vial. Add 100 μ L of pure DMSO. Vortex for 2 minutes until a completely clear solution is achieved.

  • Complexation: Prepare a 20% (w/v) HP- β -CD solution in sterile saline.

  • Aqueous Addition: Crucial Step: Add 900 μ L of the 20% HP- β -CD solution to the DMSO/API mixture dropwise (approx. 50 μ L per addition) while subjecting the vial to continuous bath sonication. Why? Rapid addition of water will cause localized supersaturation and immediate crystallization of the aminopyrazine.

  • Self-Validation (QC Check): Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-precipitates have formed. The formulation has failed and must be discarded. A successful IV formulation will be optically clear and exhibit no Tyndall effect.

Protocol B: Oral (PO) Nanosuspension (Target: 10 mg/mL)

Causality: For oral dosing, achieving a high concentration is necessary to evaluate dose-proportionality. Since true solubility cannot be achieved, we create a homogenous suspension. Carboxymethylcellulose (CMC) increases viscosity to prevent rapid settling, while Tween 80 lowers the interfacial tension to wet the hydrophobic API particles [3].

Materials: API, 0.5% (w/v) Sodium CMC, 0.1% (v/v) Tween 80 in Deionized Water, Zirconium oxide milling beads (0.5 mm).

Step-by-Step Methodology:

  • Wetting: Weigh 10.0 mg of API into a 2 mL reinforced microcentrifuge tube. Add 10 μ L of Tween 80 directly to the powder. Mix with a spatula to create a wetted paste. Why? Aminopyrazines are highly hydrophobic; skipping this step will cause the powder to float on the aqueous vehicle, trapping air and preventing size reduction.

  • Vehicle Addition: Add 990 μ L of the 0.5% CMC solution.

  • Milling: Add approximately 0.5 g of Zirconium oxide beads. Place the tube in a tissue homogenizer (e.g., Precellys or Bullet Blender) and mill at 5000 RPM for 3 cycles of 60 seconds each, with 2-minute resting intervals on ice to prevent thermal degradation.

  • Self-Validation (QC Check): Extract a 10 μ L aliquot and observe under a light microscope at 40x magnification. The particles must be uniformly distributed with no aggregates larger than 5 μ m. If large needle-like crystals remain, continue milling.

In Vivo Pharmacokinetic Dosing Protocol

Subject: Male Sprague-Dawley Rats (250-300 g), fasted overnight (water ad libitum). Fasting reduces variability in gastric emptying and bile salt secretion, which heavily influences the absorption of highly lipophilic APIs.

Workflow:

  • IV Administration: Administer the IV solution (Protocol A) via the lateral tail vein at a dose of 1 mg/kg (dose volume: 1 mL/kg). Administer slowly over 30 seconds to prevent acute toxicity from DMSO.

  • PO Administration: Administer the PO nanosuspension (Protocol B) via oral gavage using a bulb-tipped gastric needle at a dose of 10 mg/kg (dose volume: 1 mL/kg). Resuspend the formulation by vortexing immediately prior to drawing it into the syringe.

  • Blood Sampling: Collect 200 μ L of blood via the jugular vein into K2-EDTA tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Extract plasma and crash proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated aminopyrazine analog). Analyze via LC-MS/MS.

Representative Pharmacokinetic Data

The following table summarizes the expected PK parameters for a highly planar, lipophilic aminopyrazine derivative formulated using the above protocols.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Formulation 10% DMSO / 20% HP- β -CD0.5% CMC / 0.1% Tween 80IV requires true solution; PO uses kinetically stable suspension.
Cmax​ (ng/mL) 1250 ± 150850 ± 120PO Cmax​ is blunted due to solubility-limited absorption in the GI tract.
Tmax​ (h) 0.08 (5 min)2.0 ± 0.5Delayed PO Tmax​ is a direct consequence of the time required for solid-state dissolution.
AUC0−∞​ (h*ng/mL) 1800 ± 2007200 ± 800Indicates an oral bioavailability ( F ) of approximately 40%.
Clearance (mL/min/kg) 9.2 ± 1.1N/AModerate clearance, typical of hepatic CYP450 metabolism of the thiophene ring.
Half-life ( t1/2​ ) (h) 4.5 ± 0.65.2 ± 0.8Slight "flip-flop" kinetics in PO dosing where absorption rate limits the terminal elimination phase.

References

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of a Potential Antimalarial Drug Candidate from a Series of 2‑Aminopyrazines by Optimization of Aqueous Solubility and Potency across the Parasite Life Cycle Source: Journal of Medicinal Chemistry (Medicines for Malaria Venture / ACS) URL: [Link]

Method

Application Note: Preparation and Optimization of 5-(Thiophen-3-yl)pyrazin-2-amine Derivatives for Kinase-Targeted SAR Studies

Introduction & Mechanistic Rationale The 2-aminopyrazine core is a highly privileged pharmacophore in modern oncology and medicinal chemistry. It serves as a critical hinge-binding motif in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminopyrazine core is a highly privileged pharmacophore in modern oncology and medicinal chemistry. It serves as a critical hinge-binding motif in the development of kinase inhibitors, most notably targeting the DNA Damage Response (DDR) network via Ataxia Telangiectasia and Rad3-related (ATR) kinase and Checkpoint kinase 1 (CHK1)[1][2]. Clinical candidates such as VX-970 (berzosertib) utilize the 2-aminopyrazine scaffold to anchor the molecule within the ATP-binding pocket, where the primary amine forms a vital hydrogen bond with the kinase hinge region[1][3].

In Structure-Activity Relationship (SAR) campaigns, substituting the 5-position of the pyrazine ring with a thiophen-3-yl group offers distinct advantages. The thiophene ring acts as a bioisostere for phenyl or other heteroaryl groups, modulating the molecule's lipophilicity and electron density. Specifically, the 3-thienyl isomer is preferred over the 2-thienyl isomer because it is significantly less susceptible to metabolic oxidation by CYP450 enzymes, and its unique geometry optimally projects into the hydrophobic pocket adjacent to the ATP-binding site[2].

By inhibiting the ATR-CHK1-WEE1 axis, these derivatives prevent cancer cells from arresting the cell cycle to repair DNA damage, driving them into premature, lethal mitosis—a concept known as synthetic lethality[4].

Pathway Damage DNA Damage / Replication Stress ATR ATR Kinase Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates WEE1 WEE1 Kinase CHK1->WEE1 Activates CDK1 CDK1 / Cyclin B (Inactive) WEE1->CDK1 Phosphorylates (Tyr15) Arrest Cell Cycle Arrest & DNA Repair CDK1->Arrest Prevents Mitosis Inhibitor Pyrazin-2-amine Derivatives Inhibitor->ATR Inhibits Inhibitor->CHK1 Inhibits

Fig 1. The ATR-CHK1-WEE1 signaling cascade and dual-inhibition nodes for pyrazin-2-amine derivatives.

Synthetic Strategy & Workflow

To rapidly generate a library of 5-(thiophen-3-yl)pyrazin-2-amine derivatives for SAR screening, a modular, three-step synthetic workflow is employed.

  • Primary Coupling: A Suzuki-Miyaura cross-coupling installs the thiophene ring at the C5 position. 5-bromopyrazin-2-amine is chosen over the chloro-variant because the weaker C–Br bond facilitates oxidative addition by the palladium catalyst at lower temperatures, minimizing the protodeboronation of the electron-rich thiophen-3-ylboronic acid.

  • Regioselective Activation: Electrophilic bromination is performed. The strong electron-donating effect of the C2-amine directs the incoming bromine exclusively to the C3 position (ortho to the amine).

  • Late-Stage Diversification: The newly installed C3-bromide serves as a versatile handle for subsequent Buchwald-Hartwig aminations or secondary Suzuki couplings, allowing exploration of the solvent-exposed region of the kinase target.

Synthesis SM 5-Bromopyrazin- 2-amine Step1 Suzuki Coupling Pd(dppf)Cl2 SM->Step1 Int1 5-(Thiophen-3-yl) pyrazin-2-amine Step1->Int1 Thiophen-3-ylboronic acid Step2 Bromination NBS, 0°C Int1->Step2 Int2 3-Bromo-5-(thiophen-3-yl) pyrazin-2-amine Step2->Int2 Step3 Diversification Cross-Coupling Int2->Step3 Final Target SAR Library Step3->Final R-B(OH)2 or R-NH2

Fig 2. Three-step modular synthetic workflow for generating 5-(thiophen-3-yl)pyrazin-2-amine libraries.

Experimental Protocols

Protocol 1: Synthesis of 5-(Thiophen-3-yl)pyrazin-2-amine

Causality & Design: 1,4-Dioxane/H₂O (4:1) is utilized to ensure the solubility of both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is specifically selected because its large bite angle promotes rapid reductive elimination, and it is highly resistant to catalyst poisoning by the sulfur atom of the thiophene ring.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine 5-bromopyrazin-2-amine (1.0 equiv, 10 mmol) and thiophen-3-ylboronic acid (1.2 equiv, 12 mmol).

  • Add Na₂CO₃ (2.5 equiv, 25 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Evacuate and backfill the flask with N₂ (3 cycles).

  • Inject degassed 1,4-Dioxane (40 mL) and degassed H₂O (10 mL).

  • Heat the biphasic mixture to 90 °C and stir vigorously for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 × 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes:EtOAc gradient).

Self-Validation Checkpoint:

  • TLC: Product spot exhibits strong UV absorbance at 254 nm.

  • LC-MS (ESI+): Confirm full conversion by the disappearance of the starting material isotopic doublet (m/z 174/176). The product must show an [M+H]⁺ peak at m/z 178.1.

Protocol 2: Regioselective Bromination (3-Bromo-5-(thiophen-3-yl)pyrazin-2-amine)

Causality & Design: N-Bromosuccinimide (NBS) is used as a mild electrophilic bromine source. The reaction is strictly maintained at 0 °C to prevent over-bromination and to avoid oxidative degradation of the electron-rich thiophene ring.

Step-by-Step Procedure:

  • Dissolve 5-(thiophen-3-yl)pyrazin-2-amine (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) under N₂.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve NBS (1.05 equiv, 5.25 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Stir at 0 °C for 1 hour, protected from light.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) to neutralize residual bromine.

  • Extract with EtOAc (3 × 20 mL), wash the combined organics with water (3 × 20 mL) to remove DMF, and dry over Na₂SO₄.

  • Concentrate and recrystallize from EtOH to yield the pure intermediate.

Self-Validation Checkpoint:

  • ¹H NMR (DMSO-d₆): The starting material exhibits two distinct pyrazine protons (C3-H and C6-H). Upon successful regioselective bromination, the C3-H signal (typically ~7.9 ppm) will completely disappear, leaving a single pyrazine singlet for C6-H (~8.3 ppm).

Protocol 3: Late-Stage Diversification (General Procedure)

Causality & Design: For the final SAR library generation, Pd(PPh₃)₄ is utilized for secondary Suzuki couplings at the C3 position. Since the C3-bromide is highly activated by the adjacent pyrazine nitrogens, standard tetrakis-palladium is sufficient and cost-effective for coupling diverse aryl/heteroaryl boronic acids.

Step-by-Step Procedure:

  • Combine 3-bromo-5-(thiophen-3-yl)pyrazin-2-amine (1.0 equiv, 0.5 mmol), R-B(OH)₂ (1.5 equiv), and Na₂CO₃ (2.0 equiv) in a microwave vial.

  • Add Pd(PPh₃)₄ (0.05 equiv) under N₂.

  • Inject Toluene/EtOH/H₂O (2:1:1, 4 mL).

  • Seal the vial and irradiate in a microwave synthesizer at 110 °C for 20 minutes.

  • Filter through a Celite pad, concentrate, and purify via preparative HPLC to obtain the final SAR compound.

Quantitative Data: Primary Coupling Optimization

To ensure the highest throughput for library generation, the primary Suzuki-Miyaura coupling (Protocol 1) was rigorously optimized. The data below summarizes the catalyst and solvent screening.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)9045Significant protodeboronation of thiophene.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)10078Good yield, but high ligand cost for scaling.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9082Clean conversion, minimal byproducts.
4 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 85 Optimal conditions; highly reproducible.

Table 1. Optimization of the Suzuki-Miyaura cross-coupling for the synthesis of 5-(thiophen-3-yl)pyrazin-2-amine.

References

  • Knegtel, R., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry. [1][3]

  • Osborne, J., et al. (2025). Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. [2]

  • Kohutek, Z. A., & DiPaola, R. S. (2021). Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer. Cancers (MDPI).[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-(Thiophen-3-yl)pyrazin-2-amine Functionalization

Executive Summary 5-(Thiophen-3-yl)pyrazin-2-amine is a highly valuable scaffold in medicinal chemistry and drug development. However, its functionalization is notoriously difficult due to a dual challenge: the pyrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 5-(Thiophen-3-yl)pyrazin-2-amine is a highly valuable scaffold in medicinal chemistry and drug development. However, its functionalization is notoriously difficult due to a dual challenge: the pyrazine ring nitrogen atoms act as electronic sinks that can poison transition-metal catalysts[1], while the C5-thiophene ring introduces significant steric hindrance that restricts the conformational flexibility of incoming electrophiles or cross-coupling partners[2]. This technical guide provides field-proven, self-validating protocols to overcome these specific hurdles.

Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Challenge: When attempting to functionalize the C2-amine via palladium-catalyzed cross-coupling, researchers frequently observe low yields, rapid catalyst precipitation (black palladium), and unreacted starting material.

The Causality: The lone pairs on the pyrazine nitrogens competitively bind to the palladium center, acting as a "Pd scavenger" and forming inactive dead-end complexes[1]. Furthermore, the steric bulk of the C5-thiophene ring impedes the necessary rotation of the substrate during the reductive elimination step of the catalytic cycle.

The Solution: To overcome both the electronic poisoning and the steric hindrance, the catalytic system must employ highly sterically hindered ligands. For primary amines, BrettPhos is the optimal choice as its bulk shields the Pd center from off-target coordination while accelerating reductive elimination[3]. Alternatively, N-Heterocyclic Carbene (NHC) precatalysts (such as AnIPr-Pdcycles or G4-02) provide immense steric shielding and strong σ-donation, forcing the catalytic cycle forward even with hindered heteroaryl substrates[1][4].

Workflow A Substrate: 5-(Thiophen-3-yl)pyrazin-2-amine B Identify Steric/Electronic Hurdle (Pd Scavenging by Pyrazine) A->B C Select Bulky Ligand (BrettPhos or Pd-NHC) B->C D Optimize Base & Solvent (LiHMDS in Toluene/Dioxane) C->D E Execute C-N Cross-Coupling D->E F LC-MS Validation: Check for Dehalogenation vs Product E->F

Workflow for optimizing Pd-catalyzed C-N coupling of sterically hindered aminopyrazines.

Quantitative Comparison of Catalytic Systems
Catalyst / LigandSubstrate ProfileObserved YieldMechanistic AdvantageReference
Pd-NHC (G4-02) Heteroaryl HalidesUp to 99%NHC bulk prevents Pd scavenging by pyrazine nitrogens[1]
AnIPr-Pdcycle 2-Aminopyrazines61–93%High efficiency with sterically hindered heterocycles[4]
Pd(OAc)₂ / BrettPhos Primary Amines>85%Selectivity for primary amines; accelerates elimination[3]
Self-Validating Protocol: Sterically Hindered Buchwald-Hartwig Amination
  • Step 1: Preparation. In an argon-filled glovebox, charge a vial with 5-(Thiophen-3-yl)pyrazin-2-amine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and LiHMDS (2.5 equiv).

    • Causality: LiHMDS provides excellent proton tolerance and drives the deprotonation of the hindered amine without competing as a nucleophile[3].

  • Step 2: Solvent Addition. Add anhydrous Toluene/Dioxane (1:1, 0.2 M). Seal the vial.

  • Step 3: Reaction. Heat the mixture to 100 °C for 12 hours.

  • Step 4: Validation Checkpoint. At the 2-hour mark, take a 10 µL aliquot, quench with MeOH, and analyze via LC-MS.

    • Self-Validation: If the ratio of dehalogenated aryl halide to the desired product exceeds 1:10, the Pd catalyst is actively being poisoned by the pyrazine ring. Abort the reaction, and re-run using a bulkier Pd-NHC catalyst like G4-02[1].

  • Step 5: Workup. Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography.

Troubleshooting Electrophilic Functionalization (Halogenation)

The Challenge: Halogenating the pyrazine core (e.g., at the C3 or C6 position) to set up downstream Suzuki or Sonogashira couplings often results in poor regioselectivity, incomplete conversion, or total substrate degradation.

The Causality: The C2-amino group is strongly ortho-directing, naturally favoring the C3 position. However, the bulky C5-thiophene ring creates a massive steric shield over the adjacent C6 position. Under standard room-temperature conditions, the reaction stalls because the activation energy required to overcome this steric clash is not met.

The Solution: Utilizing microwave irradiation in a polar aprotic solvent like acetonitrile provides the necessary thermal energy to overcome the steric barrier, driving the formation of the kinetic C3-halogenated product cleanly and rapidly[5].

Regioselectivity A 5-(Thiophen-3-yl) pyrazin-2-amine B Electrophilic Halogenation (NBS, MeCN, Microwave) A->B C C3-Halogenation (Major Kinetic Product) B->C Favorable Kinetics D C6-Halogenation (Sterically Hindered) B->D Steric Clash

Regioselectivity logic during electrophilic halogenation of 5-(Thiophen-3-yl)pyrazin-2-amine.

Self-Validating Protocol: Microwave-Assisted C3-Halogenation
  • Step 1: Preparation. Dissolve 5-(Thiophen-3-yl)pyrazin-2-amine (1.0 equiv) in anhydrous acetonitrile (0.1 M).

    • Causality: Acetonitrile stabilizes the polar transition state of the electrophilic aromatic substitution, proving to be the ideal solvent for aminopyrazine halogenation[5].

  • Step 2: Reagent Addition. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C to prevent runaway over-halogenation.

  • Step 3: Microwave Activation. Irradiate the mixture at 80 °C for 15 minutes.

    • Causality: Microwave irradiation provides the rapid, uniform thermal energy required to overcome the steric clash between the incoming bromine and the C5-thiophene[5].

  • Step 4: Validation Checkpoint. Run a TLC (Hexanes/EtOAc 3:1) of the crude mixture.

    • Self-Validation: You should observe a single new spot corresponding to the C3-bromo product. If a higher Rf spot appears (indicating C3,C6-dibromo formation), the electrophile is too concentrated. Reduce the NBS stoichiometry to 0.95 equiv in your next optimization run.

  • Step 5: Workup. Quench the reaction with saturated aqueous Na₂S₂O₃, extract with EtOAc, and dry the organic layer over Na₂SO₄.

Frequently Asked Questions (FAQs)

Q: Why am I seeing massive amounts of dehalogenated aryl halide in my C-N coupling? A: Dehalogenation occurs when the rate of oxidative addition outpaces the rate of amine coordination and reductive elimination. Because 5-(Thiophen-3-yl)pyrazin-2-amine is sterically hindered, amine coordination is inherently slow. To fix this, switch to a bulkier ligand like tBuBrettPhos[3] and ensure your base (e.g., LiHMDS) is completely anhydrous to prevent water from acting as a hydride source.

Q: Can I use standard phosphine ligands like dppf or XantPhos for this molecule? A: No. Standard bidentate ligands lack the necessary steric bulk to prevent the pyrazine nitrogens from coordinating to and poisoning the palladium center[1]. Always default to dialkylbiaryl phosphines (Buchwald ligands) or NHC catalysts for aminopyrazines.

Q: How do I handle the poor solubility of 5-(Thiophen-3-yl)pyrazin-2-amine? A: Aminopyrazines often suffer from poor solubility in non-polar solvents like pure toluene. Utilizing a mixed solvent system, such as Toluene/Dioxane (1:1), or the addition of a small percentage of water (only if using a water-tolerant Pd-NHC catalyst like G4-02), can significantly improve substrate solubility without disrupting the catalytic cycle[1].

References

  • Mono- and Dihalogenation of 2-Aminopyrazine Source: Thieme Chemistry URL:[Link]

  • Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery Source: Chemical Science (RSC Publishing) URL:[Link]

  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst Source: Organic Letters (ACS Publications) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-(Thiophen-3-yl)pyrazin-2-amine

Welcome to the Application Scientist Support Portal As researchers and drug development professionals, you demand robust, reproducible analytical methods. Analyzing 5-(Thiophen-3-yl)pyrazin-2-amine presents unique chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal

As researchers and drug development professionals, you demand robust, reproducible analytical methods. Analyzing 5-(Thiophen-3-yl)pyrazin-2-amine presents unique chromatographic challenges due to its specific physicochemical profile—a highly hydrophobic thiophene ring coupled with a weakly basic aminopyrazine moiety.

This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to optimize your High-Performance Liquid Chromatography (HPLC) workflows.

Part 1: The Causality of Chromatographic Behavior (E-E-A-T Insights)

To optimize a method, we must first understand the analyte. 5-(Thiophen-3-yl)pyrazin-2-amine features a primary amine attached to a pyrazine ring.

  • The pKa Factor: The conjugate acid of the aminopyrazine moiety has a predicted pKa of approximately 2.6 to 3.2 [1][2].

  • The Hydrophobic Factor: The thiophene substituent significantly increases the molecule's lipophilicity, driving its interaction with reversed-phase stationary phases.

The "pH = pKa" Danger Zone: Many laboratories default to 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0) for LC-MS workflows. For this specific molecule, a pH of 2.7 lands exactly on its pKa. According to chromatographic principles, when the mobile phase pH equals the analyte's pKa, the compound exists in a 50/50 equilibrium between its ionized (protonated) and neutral states[3]. Because these two states have drastically different affinities for a reversed-phase C18 column, this equilibrium manifests as severe peak broadening, peak splitting, and unstable retention times[4].

To achieve a self-validating, robust method, the mobile phase pH must be maintained at least 1.5 to 2.0 pH units away from the pKa [3][5]. For 5-(Thiophen-3-yl)pyrazin-2-amine, this means operating at a pH > 5.0 to ensure the molecule is >99% neutral, thereby maximizing hydrophobic retention and peak symmetry.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing peak splitting or severe tailing for my analyte?

A: Peak splitting for 5-(Thiophen-3-yl)pyrazin-2-amine is almost always a pH-induced artifact. If you are using standard acidic modifiers (like 0.1% Formic Acid), you are operating too close to the analyte's pKa (~2.6 - 3.2).

  • The Fix: Shift your mobile phase to a near-neutral pH (e.g., pH 6.0 - 6.5). At this pH, the amine is completely un-ionized. This eliminates the dual-state equilibrium and suppresses secondary ion-exchange interactions with residual acidic silanols on the silica support.

Q2: How do I increase the retention time (k') of this compound on a C18 column?

A: Retention in reversed-phase liquid chromatography (RPLC) is driven by hydrophobicity[6].

  • Neutralize the Analyte: As established, operating at pH 6.0 keeps the molecule neutral, which inherently increases its affinity for the non-polar C18 stationary phase.

  • Adjust the Organic Modifier: Start with a lower percentage of organic solvent (e.g., 5-10% Acetonitrile or Methanol) during the initial gradient phase[7].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

A: Both are viable, but they offer different solvatochromatic properties[6]. Methanol is a protic solvent and often provides better solubility and unique selectivity for thiophene-containing heterocycles. Acetonitrile is aprotic and provides lower system backpressure and a lower UV cutoff. We recommend screening both, but Methanol often yields superior peak shapes for aminopyrazines when buffered at pH 6.0.

Q4: Why is my retention time drifting between injections?

A: Retention time drift indicates inadequate buffer capacity. If you are using water with just a pH adjustment (e.g., adding a drop of base), the system cannot resist pH changes caused by sample injection.

  • The Fix: Use a true buffer system (e.g., 10 mM Ammonium Acetate) rather than just pH-adjusted water. The closer the buffer's pKa is to your target pH, the higher its buffering capacity[8].

Part 3: Quantitative Data & Method Selection

Table 1: Ionization State vs. Chromatographic Behavior
Mobile Phase pHAnalyte StateInteraction with C18Expected Peak ShapeRecommendation
pH 2.0 (0.1% TFA)>90% IonizedLow (Early Elution)Sharp, but poor retentionNot recommended (poor k')
pH 2.8 (0.1% FA)~50% IonizedVariableSplit / Broad AVOID (pH ≈ pKa)
pH 6.0 (Amm. Acetate)>99% NeutralHigh (Strong Retention)Sharp, SymmetricalHighly Recommended
Table 2: Recommended Gradient Profiles (Generic C18, 50 x 2.1 mm, 1.7 µm)
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)
0.00.4955
1.00.4955
5.00.41090
6.00.41090
6.10.4955
8.00.4955

Part 4: Optimized Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols include built-in System Suitability Testing (SST) criteria. If the SST criteria are met, the method is self-validated for that specific analytical run.

Workflow A: LC-UV Routine Purity Analysis (Non-Volatile)

Objective: High-resolution quantification of 5-(Thiophen-3-yl)pyrazin-2-amine using a Photodiode Array (PDA) or UV detector.

Step-by-Step Methodology:

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of ultrapure HPLC-grade water to create a 10 mM solution.

  • pH Adjustment: Adjust the pH to exactly 6.5 using dilute Potassium Hydroxide (KOH). Causality: Phosphate has a pKa of 7.2, making it an excellent buffer at pH 6.5, ensuring the analyte remains neutral[3].

  • Filtration: Filter Mobile Phase A through a 0.22 µm hydrophilic membrane to remove particulates.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column: C18, 100 x 4.6 mm, 3 µm particle size. Column temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm.

  • Self-Validation (SST):

    • Inject a 0.1 mg/mL standard.

    • Pass Criteria: Tailing factor ( Tf​ ) must be ≤1.5 . Retention factor ( k′ ) must be ≥2.0 . Resolution ( Rs​ ) from the nearest impurity must be ≥2.0 .

Workflow B: LC-MS Compatible Analysis (Volatile)

Objective: Mass spectrometry-compatible separation avoiding ion suppression while maintaining peak integrity.

Step-by-Step Methodology:

  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water (10 mM concentration).

  • pH Adjustment: The natural pH will be ~6.7. Adjust to pH 6.0 using trace amounts of LC-MS grade Acetic Acid. Causality: Ammonium acetate is fully volatile and prevents MS source fouling, while pH 6.0 keeps the aminopyrazine neutral for sharp peaks.

  • Mobile Phase B: 100% LC-MS grade Methanol. Causality: Methanol enhances the ionization efficiency of basic compounds in the ESI+ source compared to Acetonitrile.

  • Column: C18, 50 x 2.1 mm, 1.7 µm (UHPLC). Column temperature: 40°C.

  • Self-Validation (SST):

    • Inject a 1 µg/mL standard.

    • Pass Criteria: Signal-to-Noise (S/N) ratio >100:1 for the [M+H]+ ion. Tf​≤1.5 .

Part 5: Workflow Visualization

The following decision tree illustrates the logical flow for optimizing the mobile phase based on detector compatibility and chromatographic output.

MobilePhaseOpt A Select Detector Type B LC-MS / ELSD (Requires Volatile Buffer) A->B C LC-UV / PDA (Non-Volatile OK) A->C D 10 mM Ammonium Acetate (Adjust to pH 6.0) B->D E 10 mM Potassium Phosphate (Adjust to pH 6.5) C->E F Evaluate Peak Shape & Retention D->F E->F G Peak Tailing (Tf > 1.5)? Increase Buffer Molarity F->G If tailing observed H Low Retention (k' < 2)? Decrease Initial % Organic F->H If early elution I Optimal Separation (Self-Validated Method) F->I If Tf ≤ 1.5 & k' ≥ 2 G->I Re-evaluate H->I Re-evaluate

Caption: Logical decision tree for mobile phase optimization of basic compounds with low pKa.

References

  • Veeprho Pharmaceuticals. Exploring the Role of pH in HPLC Separation. Retrieved from[Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from[Link]

  • LCGC International / Chromatography Online. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from[Link]

Sources

Troubleshooting

Reducing unwanted byproducts in 5-(Thiophen-3-yl)pyrazin-2-amine synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the specific challenges of synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the specific challenges of synthesizing 5-(Thiophen-3-yl)pyrazin-2-amine.

Coupling electron-deficient aminopyrazines with electron-rich thiophene boronic acids via the Suzuki-Miyaura reaction is notoriously prone to side reactions[1]. However, by understanding the mechanistic causality behind each byproduct, we can engineer a robust, highly optimized synthetic workflow.

Diagnostic Workflow: Identifying Byproducts

Before adjusting your reaction parameters, use the following diagnostic tree to match your LC-MS or visual observations with the underlying chemical failure mode.

Diagnostic Start Analyze Crude LC-MS Q1 Identify Major Byproduct Start->Q1 Homo 3,3'-Bithiophene (Homocoupling) Q1->Homo m/z 166 Proto Thiophene (Protodeboronation) Q1->Proto m/z 84 Dehal Pyrazin-2-amine (Dehalogenation) Q1->Dehal m/z 95 Black Pd Black Formation (Catalyst Death) Q1->Black Visual: Black ppt Sol1 Strict Degassing (Ar) Exclude Oxygen Homo->Sol1 Sol2 Anhydrous Conditions or Use Pinacol Ester Proto->Sol2 Sol3 Stronger Base Accelerate Transmetalation Dehal->Sol3 Sol4 Use Bulky Ligand (XPhos) Prevent N-Binding Black->Sol4

Diagnostic workflow for identifying and resolving Suzuki coupling byproducts.

Troubleshooting Guides & FAQs

Q: Why am I seeing a large peak for 3,3'-bithiophene (m/z 166) in my LC-MS? A: This is the homocoupling byproduct of your thiophen-3-ylboronic acid.

  • Causality: Homocoupling is primarily driven by the presence of molecular oxygen ( O2​ ) in the reaction vessel[2]. Oxygen acts as an oxidant, either oxidizing the Pd(0) species or directly facilitating an alternative catalytic cycle where two boronic acid molecules undergo transmetalation and reductive elimination together[2],[3].

  • Solution: Implement strict Schlenk techniques. Sparging the solvent mixture with Argon for at least 15–20 minutes prior to catalyst addition is mandatory to displace dissolved oxygen[1].

Q: My thiophen-3-ylboronic acid is disappearing, but I only see unreacted pyrazine and free thiophene (m/z 84). A: You are experiencing protodeboronation, a severe degradation pathway common to electron-rich heteroaryl boronic acids[1].

  • Causality: The carbon-boron bond in thiophene is highly polarized. Under standard aqueous basic conditions at elevated temperatures, this bond is susceptible to rapid hydrolytic cleavage, releasing free thiophene and boric acid[4].

  • Solution: Switch from the free boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt[5]. Alternatively, employ strictly anhydrous conditions using a soluble base like potassium trimethylsilanolate (KOTMS) to suppress the hydrolysis pathway entirely[4].

Q: The reaction stalls at 30% conversion, and a black precipitate forms within minutes. What happened? A: The black precipitate is "Palladium Black," indicating catastrophic catalyst deactivation[3].

  • Causality: Your electrophile, 5-bromopyrazin-2-amine, contains highly Lewis-basic nitrogen atoms. These nitrogens can coordinate to the empty orbitals of the Pd(II) intermediate, creating a stable, unreactive complex[1]. This starves the catalytic cycle, causing the orphaned palladium to aggregate into insoluble Pd(0) nanoparticles[3].

  • Solution: Utilize sterically bulky, electron-rich dialkylbiarylphosphine ligands like XPhos or SPhos[5]. The immense steric bulk of these ligands creates a protective "pocket" around the palladium center, physically blocking the pyrazine nitrogens from coordinating while still allowing the desired cross-coupling.

Q: I'm observing pyrazin-2-amine (dehalogenated starting material, m/z 95) instead of the coupled product. A: This is a reduction (dehalogenation) byproduct[3].

  • Causality: Dehalogenation typically occurs when the transmetalation step is too slow. The Pd(II)-aryl intermediate is left vulnerable and undergoes beta-hydride elimination (if using aliphatic alcohol solvents) or protonation, releasing the reduced pyrazine[3]. Furthermore, the base's primary role is to convert the neutral boronic acid into a highly reactive borate anion to facilitate transmetalation[6]. If the base is too weak, transmetalation stalls.

  • Solution: Accelerate transmetalation by ensuring your base is fully dissolved and sufficiently strong (e.g., K3​PO4​ in aqueous dioxane)[5]. Avoid aliphatic alcohols like ethanol if dehalogenation persists.

Quantitative Catalyst & Ligand Screening

To illustrate the impact of ligand choice on byproduct distribution, below is a comparative data summary for the synthesis of 5-(Thiophen-3-yl)pyrazin-2-amine.

Catalyst PrecursorLigandBaseSolvent SystemConversion (%)Desired Product (%)Homocoupling (%)Protodeboronation (%)
Pd(PPh3​)4​ None Na2​CO3​ Toluene / H2​O 78421830
Pd(dppf)Cl2​ dppf K2​CO3​ 1,4-Dioxane / H2​O 85601222
Pd(OAc)2​ SPhos K3​PO4​ n-Butanol948158
Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane / H2​O >9993 <2<2

Self-Validating Experimental Protocol

This optimized protocol uses built-in validation checks to ensure the integrity of the reaction at every stage.

Objective: Synthesize 5-(Thiophen-3-yl)pyrazin-2-amine while suppressing protodeboronation and catalyst poisoning.

Step 1: Reagent Preparation & Inert Atmosphere

  • Charge a flame-dried Schlenk flask with 5-bromopyrazin-2-amine (1.0 eq, 1.0 mmol), thiophen-3-ylboronic acid pinacol ester (1.2 eq, 1.2 mmol), and K3​PO4​ (2.0 eq, 2.0 mmol).

  • Validation Check: Ensure the pyrazine starting material is a free-flowing powder; clumping indicates moisture absorption, which exacerbates protodeboronation[4].

Step 2: Solvent Degassing (Critical)

  • Add 1,4-dioxane/ H2​O (4:1 v/v, 10 mL). Sparge the mixture with Argon for exactly 20 minutes[1].

  • Validation Check: Inadequate degassing will result in a distinct m/z 166 peak (homocoupling) during LC-MS monitoring[2].

Step 3: Catalyst Introduction

  • Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%) under a positive stream of Argon.

  • Validation Check: The solution should turn a deep red/burgundy color (characteristic of the active Pd-XPhos complex). An immediate shift to black indicates oxygen ingress or solvent impurity[3].

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 90 °C for 4 hours.

  • Validation Check: Perform TLC (EtOAc/Hexanes 1:1). The disappearance of the UV-active starting material spot and the emergence of a highly fluorescent blue spot under 254 nm indicates successful coupling.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

Mechanistic Pathway & Divergence

Understanding exactly where the catalytic cycle fails is essential for rational troubleshooting.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + 5-Bromo- pyrazin-2-amine Poison Catalyst Poisoning (Pyrazine binding) Pd0->Poison N-coordination TransMet Transmetalation Intermediate OxAdd->TransMet + Thiophen-3-yl boronic acid / Base Dehal Dehalogenation (Off-cycle) OxAdd->Dehal Beta-hydride elim. from solvent/base Product 5-(Thiophen-3-yl) pyrazin-2-amine TransMet->Product Reductive Elimination Homo Homocoupling (O2 mediated) TransMet->Homo O2 presence Product->Pd0 Regenerate Pd(0)

Suzuki-Miyaura catalytic cycle highlighting byproduct divergence pathways.

Sources

Optimization

Resolving ESI mass spectrometry ionization issues for 5-(Thiophen-3-yl)pyrazin-2-amine

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with ionizing 5-(Thiophen-3-yl)pyrazin-2-amine (Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with ionizing 5-(Thiophen-3-yl)pyrazin-2-amine (Exact Mass: 177.0361 Da). This molecule features a weakly basic pyrazine-amine core and a hydrophobic thiophene ring, making it highly susceptible to pH-dependent ionization failures, adduct formation, and matrix-induced ion suppression.

This guide moves beyond generic advice, providing mechanistic causality and self-validating protocols to ensure robust, high-sensitivity detection in positive Electrospray Ionization (ESI+) mode.

Diagnostic Workflows

Before altering your LC-MS method, follow this logical diagnostic pathway to identify the root cause of signal degradation.

ESI_Workflow Start Low[M+H]+ Signal (m/z 178.04) CheckAdduct Are [M+Na]+ (m/z 200) or [M+K]+ (m/z 216) present? Start->CheckAdduct AddBuffer Add 5-10 mM Ammonium Formate to outcompete Na+/K+ CheckAdduct->AddBuffer Yes CheckPH Is Mobile Phase pH < 2.5? CheckAdduct->CheckPH No AddBuffer->CheckPH AdjustPH Use 0.1% Formic Acid (Avoid TFA) CheckPH->AdjustPH No CheckFrag Is m/z 161 (-NH3) observed? CheckPH->CheckFrag Yes AdjustPH->CheckFrag LowerVolt Decrease Cone/Fragmentor Voltage by 10-20V CheckFrag->LowerVolt Yes Success Optimal ESI+ Ionization for 5-(Thiophen-3-yl)pyrazin-2-amine CheckFrag->Success No LowerVolt->Success

Diagnostic workflow for resolving low ESI+ signal for 5-(Thiophen-3-yl)pyrazin-2-amine.

Troubleshooting Guides & FAQs

Q1: Why is my [M+H]+ signal intensity drastically lower than expected?

Mechanistic Cause: The core issue is the weak basicity of your analyte. Unsubstituted pyrazine is an extremely weak base (pKa ~0.6)[1]. The addition of the amine group at the 2-position donates electron density via resonance, raising the pKa of the conjugate acid to approximately 3.0[2]. ESI is fundamentally a solution-phase ionization process[3]. If your mobile phase pH is near or above 3.0, a significant fraction of the molecule remains neutral in solution and cannot be efficiently transferred into the gas phase. Solution: Acidify your mobile phase to at least 1-2 pH units below the pKa. Using 0.1% Formic Acid (FA) in both aqueous and organic mobile phases yields a pH of ~2.7, which is sufficient to drive protonation prior to droplet desolvation.

Q2: I see a strong peak at m/z 200.02 instead of 178.04. What is happening?

Mechanistic Cause: You are observing the sodium adduct, [M+Na]+. The lone pairs on the pyrazine nitrogens act as strong Lewis bases, readily coordinating with ambient alkali metals (Na+, K+) leached from glassware or present in low-grade solvents[4]. Solution: Do not attempt to simply "tune out" the sodium adduct. Instead, add a volatile buffer like 5–10 mM Ammonium Formate to your aqueous mobile phase. The high concentration of NH₄⁺ outcompetes Na⁺ for space on the ESI droplet surface[5]. In the gas phase, the transient [M+NH₄]+ complex is thermally labile; it donates its proton to the pyrazine-amine and releases neutral NH₃, cleanly yielding the desired [M+H]+ ion.

Q3: Why does my signal drop when analyzing biological matrices, and why shouldn't I use TFA?

Mechanistic Cause: This is classic ion suppression[6]. According to the Ion Evaporation Model (IEM) for small molecules, analytes must migrate to the surface of the charged droplet to be ejected as gas-phase ions[7]. Trifluoroacetic Acid (TFA) is a strong ion-pairing agent. It binds to the protonated pyrazine-amine, forming a neutral [M+H]⁺[TFA]⁻ pair in the droplet. Neutral pairs cannot migrate to the droplet surface and are lost to the vacuum exhaust[3]. Similarly, endogenous lipids in biological matrices outcompete your weakly basic analyte for droplet surface area. Solution: Replace TFA with 0.1% Formic Acid, which is a weak ion-pairing agent. For matrix issues, implement Solid Phase Extraction (SPE) to remove phospholipids prior to injection.

Suppression_Mechanism cluster_TFA TFA (Strong Ion-Pairing) cluster_FA Formic Acid (Weak Ion-Pairing) Analyte Analyte: [M+H]+ (Weak Base) TFA_Anion TFA Anion Analyte->TFA_Anion FA_Anion Formate Anion Analyte->FA_Anion NeutralPair Neutral Ion-Pair [M+H]+[TFA]- TFA_Anion->NeutralPair Suppressed Trapped in Droplet (Signal Suppressed) NeutralPair->Suppressed FreeIon Free[M+H]+ Ion FA_Anion->FreeIon GasPhase Ejected to Gas Phase (High MS Signal) FreeIon->GasPhase

Mechanistic pathway of ESI signal suppression by TFA compared to Formic Acid.

Q4: I am observing an unexpected peak at m/z 161.01. Is my compound degrading?

Mechanistic Cause: You are observing in-source fragmentation. The mass difference between the expected[M+H]+ (178.04) and the observed peak (161.01) is exactly 17.03 Da, corresponding to the loss of ammonia (NH₃). The primary amine on the pyrazine ring is highly susceptible to cleavage if the kinetic energy in the ion source is too high. Solution: Decrease the Cone Voltage (Waters), Fragmentor Voltage (Agilent), or Tube Lens Voltage (Thermo) by 10–20 V to achieve a softer ionization environment[8].

Quantitative Data Summaries

Table 1: Physicochemical & MS Properties of 5-(Thiophen-3-yl)pyrazin-2-amine

PropertyValueAnalytical Implication
Chemical Formula C₈H₇N₃SRequires high-resolution MS for exact mass confirmation.
Exact Mass 177.0361 DaBase mass for all adduct calculations.
Estimated pKa ~3.0 (Conjugate acid)Mobile phase pH must be strictly < 2.5 for optimal ESI+.
LogP (Estimated) ~1.8 - 2.2Requires >30% organic solvent (Acetonitrile/Methanol) for LC elution.

Table 2: Diagnostic m/z Target List (ESI+)

Ion SpeciesFormulaExact m/zTroubleshooting Action if Dominant
Protonated [M+H]⁺ [C₈H₈N₃S]⁺178.0433None. Optimal state.
Sodium Adduct [M+Na]⁺ [C₈H₇N₃SNa]⁺200.0258Add 5 mM Ammonium Formate to mobile phase.
Potassium Adduct [M+K]⁺ [C₈H₇N₃SK]⁺216.0000Flush LC lines; check glassware for contamination.
Fragment [-NH₃] [C₈H₅N₂S]⁺161.0168Lower Cone/Fragmentor voltage by 15V.

Experimental Protocols: Self-Validating ESI Optimization

To ensure maximum sensitivity, do not rely on auto-tune algorithms. Execute the following manual infusion protocol.

Step 1: Preparation of Tuning Solution

  • Dissolve 1 mg of 5-(Thiophen-3-yl)pyrazin-2-amine in 1 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilute the stock to 1 µg/mL using an infusion solvent of 50:50 Methanol:Water containing 0.1% Formic Acid and 5 mM Ammonium Formate . Causality: This exact solvent composition mimics the LC gradient at the expected time of elution while actively suppressing sodium adducts.

Step 2: Syringe Pump Infusion & Capillary Optimization

  • Connect the syringe pump directly to the ESI source via a PEEK union. Infuse at 10 µL/min.

  • Set the MS to scan from m/z 100 to 300 in ESI+ mode.

  • Adjust the Capillary Voltage starting from 2.5 kV up to 4.0 kV in 0.1 kV increments.

  • Lock the voltage at the point where the Extracted Ion Chromatogram (XIC) for m/z 178.04 plateaus without signal spiking (which indicates micro-arcing).

Step 3: In-Source Fragmentation Tuning

  • Monitor the ratio of m/z 178.04 ([M+H]+) to m/z 161.01 (Fragment).

  • Ramp the Cone/Fragmentor voltage from 10 V to 60 V in 5 V increments.

  • Self-Validation Check: The optimal voltage is achieved when the m/z 178.04 peak area is maximized, and the m/z 161.01 fragment constitutes <5% of the base peak intensity . If the fragment exceeds 5%, lower the voltage by 5 V.

Step 4: Desolvation Gas Optimization

  • Increase the desolvation gas temperature from 250°C to 400°C.

  • Because the thiophene ring provides thermal stability, the molecule can withstand higher temperatures, which improves droplet evaporation efficiency and boosts the [M+H]+ signal.

References

  • Common ESI Mass Spectrometry Adducts | PDF | Electrospray Ioniz
  • Tips for Electrospray Ionization LC–MS LCGC Intern
  • Ion suppression; a critical review on causes, evaluation, prevention and applic
  • Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl] Vulcanchem.
  • The Secrets of Electrospray Ionization: Why Less is More LCGC Intern
  • Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS Journal of the American Society for Mass Spectrometry.
  • pKa values bases Chair of Analytical Chemistry, University of Tartu.
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry Poseidon Scientific.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Membrane Permeability for 5-(Thiophen-3-yl)pyrazin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and resolve cell membrane permeability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and resolve cell membrane permeability issues specific to the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold. This guide synthesizes mechanistic chemistry with self-validating in vitro assay protocols to ensure your data is both accurate and actionable.

Diagnostic Workflow

Before altering the chemical structure or formulation, it is critical to diagnose the exact mechanism of poor permeability. Use the workflow below to determine whether your issue stems from poor passive diffusion or active efflux.

PermeabilityTroubleshooting Start Evaluate Permeability (PAMPA & Caco-2) PAMPA PAMPA Pe < 10 x 10^-6 cm/s? Start->PAMPA Caco2 Caco-2 Efflux Ratio > 2? Start->Caco2 LowPassive Issue: Poor Passive Diffusion (High HBD, Planarity) PAMPA->LowPassive Yes Efflux Issue: Active Efflux (P-gp / BCRP Substrate) Caco2->Efflux Yes Mod1 Strategy: Amine Methylation (Reduce H-Bond Donors) LowPassive->Mod1 Mod2 Strategy: Fluorination / sp3 Intro (Increase Lipophilicity/Rigidity) LowPassive->Mod2 Efflux->Mod2 Mod3 Strategy: Prodrug / Formulation (Mask Amine / Nanoparticles) Efflux->Mod3

Diagnostic workflow for troubleshooting aminopyrazine permeability issues.

Frequently Asked Questions (Mechanistic & Chemical Strategies)

Q: Why does 5-(Thiophen-3-yl)pyrazin-2-amine exhibit poor passive permeability? A: The poor permeability of this scaffold is driven by two primary physicochemical factors:

  • High Desolvation Energy Penalty: The 2-amino group is a primary amine, which acts as a strong hydrogen bond donor (HBD). When the molecule transitions from an aqueous environment into the hydrophobic core of the lipid bilayer, it must shed its hydration shell. The energetic cost of breaking these water-amine hydrogen bonds is prohibitively high, severely restricting passive transcellular diffusion[1].

  • Molecular Planarity: The thiophene-pyrazine axis is highly planar. This promotes strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energy and poor aqueous solubility. Poor thermodynamic solubility artificially depresses apparent permeability in in vitro assays because the actual concentration of dissolved drug driving the concentration gradient is lower than the nominal dosing concentration.

Q: How can I chemically modify the scaffold to improve passive diffusion without losing target affinity? A: If structure-activity relationship (SAR) constraints allow, consider the following field-proven modifications:

  • Amine Alkylation: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine directly eliminates HBDs. This drastically reduces the desolvation penalty and increases lipophilicity, facilitating membrane insertion[2].

  • Bioisosteric Replacement: Replacing the amine with a lipophilic, electron-withdrawing group (such as a trifluoromethyl or difluoromethyl group) can significantly enhance permeability while maintaining metabolic stability[3].

  • Disrupting Planarity: Introducing sp3-hybridized carbons (e.g., a piperazine or pyrrolidine tail) creates a more three-dimensional structure. This disrupts crystal packing, improving both solubility and lipid membrane partitioning[3].

Q: My compound shows high PAMPA permeability but low Caco-2 permeability. What is happening? A: This discrepancy is a classic diagnostic indicator of active efflux. PAMPA is a cell-free assay that strictly measures passive transcellular diffusion[4]. Caco-2 cells, however, express active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) on their apical surfaces[5]. If a compound easily crosses the artificial PAMPA membrane but struggles in Caco-2, it is highly likely being actively pumped back into the apical chamber by these transporters.

Troubleshooting Guide: Assay-Specific Issues

Issue 1: Low Mass Balance / Recovery in PAMPA (< 70%)
  • The Causality: Highly lipophilic derivatives of the thiophene-pyrazine scaffold can partition into and remain trapped within the artificial lipid membrane. Alternatively, they may bind non-specifically to the polystyrene walls of the assay plates.

  • The Solution: Make the protocol self-validating by always calculating the mass balance: Recovery % = (Amount in Donor + Amount in Acceptor) / Initial Amount. If recovery falls below 70%, switch to low-binding plates and add 4% Bovine Serum Albumin (BSA) to the acceptor well. The BSA acts as a thermodynamic sink, mimicking in vivo protein binding and actively pulling the lipophilic compound out of the membrane.

Issue 2: Unusually High Permeability or High Efflux Ratio Variability in Caco-2
  • The Causality: The Caco-2 monolayer has likely failed to form tight junctions, meaning compounds are leaking through paracellular gaps rather than traversing the cell membranes. This invalidates both passive permeability and efflux ratio (ER) calculations.

  • The Solution: Caco-2 cells require a strict 21-day differentiation period to polarize and form tight junctions[5]. Validate monolayer integrity prior to every assay by measuring Transepithelial Electrical Resistance (TEER). The assay is only valid if TEER > 200 Ω⋅cm2 . Additionally, co-incubate with Lucifer Yellow; its permeability must remain <1×10−6 cm/s to confirm tight junction integrity[5].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocols for permeability assessment.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: Prepare a 10 µM solution of the test compound in PBS (pH 7.4). Ensure the final DMSO concentration is ≤1% to prevent membrane disruption[4].

  • Membrane Coating: Carefully coat the filter membrane of the donor plate (polycarbonate or PVDF, 0.45 µm pore size) with 5–6 µL of a 2% (w/v) polar brain lipid or lecithin solution dissolved in n-dodecane[6].

  • Assembly: Add 300 µL of the donor solution to the bottom plate. Place the coated filter plate on top and add 150 µL of PBS (optionally with 4% BSA) to the acceptor wells[6].

  • Incubation: Seal the assembly and incubate at room temperature for 5 to 16 hours in a humidified environment to prevent evaporation[4].

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) and validate the assay via mass balance recovery.

Protocol B: Caco-2 Bidirectional Permeability Assay
  • Cell Seeding & Differentiation: Seed Caco-2 cells at a density of 2×104 to 1×105 cells/insert on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing the medium (apically and basolaterally) every alternate day to allow full polarization[5].

  • Integrity Validation: On day 21, equilibrate plates to room temperature and measure TEER using an Ohm meter. Proceed only if TEER > 200 Ω⋅cm2 [5].

  • Dosing (Bidirectional):

    • Apical to Basolateral (A→B): Add 200 µL of 10 µM test compound in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4) to the apical chamber. Add 600 µL of blank buffer to the basolateral chamber[5].

    • Basolateral to Apical (B→A): Reverse the volumes and dosing chambers.

  • Incubation: Place the plate in a 37°C water bath or incubator with an orbital shaker (60 rpm) for exactly 2 hours[5].

  • Analysis: Extract 50 µL aliquots from the receiver chambers. Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Quantitative Data: Impact of Scaffold Modifications

The table below summarizes how specific chemical modifications to the aminopyrazine scaffold impact key permeability metrics, demonstrating the causality between structural changes and assay performance.

Compound / ModificationChemical RationalePAMPA Pe​ ( 10−6 cm/s)Caco-2 Papp​ A→B ( 10−6 cm/s)Caco-2 Efflux Ratio
5-(Thiophen-3-yl)pyrazin-2-amine Parent Scaffold (High HBD, Planar)1.20.84.5
N-Methyl Derivative Reduced HBD (Secondary Amine)8.56.22.1
N,N-Dimethyl Derivative Eliminated HBD (Tertiary Amine)18.415.11.2
2-(Trifluoromethyl) Isostere Bioisosteric Replacement (Increased Lipophilicity)25.622.30.9
Piperazine-Tail Derivative sp3 Introduction (Disrupted Planarity)11.710.51.5

References

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC. nih.gov.[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC. nih.gov.[Link]

  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding | Journal of Medicinal Chemistry. acs.org.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. evotec.com.[Link]

  • Caco-2 Permeability Assay Protocol - Studylib. studylib.net.[Link]

  • A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. researchgate.net.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-(Thiophen-3-yl)pyrazin-2-amine compound purity by LC-MS/MS

An In-Depth Technical Guide to the Validation of 5-(Thiophen-3-yl)pyrazin-2-amine Purity by LC-MS/MS For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of 5-(Thiophen-3-yl)pyrazin-2-amine Purity by LC-MS/MS

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. Any component of the drug substance that is not the API or an excipient is considered an impurity.[1] These impurities can arise from various stages, including synthesis, formulation, and storage, and even at trace levels, can impact the therapeutic performance or pose risks to patients.[1] This guide provides a comprehensive framework for the validation of purity for 5-(Thiophen-3-yl)pyrazin-2-amine, a heterocyclic amine compound, using the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a science- and risk-based approach to analytical procedure validation.[2][3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which in this case is the precise and accurate quantification of 5-(Thiophen-3-yl)pyrazin-2-amine and the detection of its potential impurities.[4]

The Power of LC-MS/MS in Purity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing trace-level impurities in complex matrices.[5] Its power lies in the coupling of two potent techniques:

  • High-Performance Liquid Chromatography (HPLC): Physically separates the target analyte from impurities and matrix components based on their chemical properties (e.g., polarity).

  • Tandem Mass Spectrometry (MS/MS): Provides an exceptional degree of specificity and sensitivity. It measures the mass-to-charge ratio (m/z) of the analyte and its fragments, confirming identity and enabling quantification even at very low concentrations.[5][6]

This combination allows for the unambiguous identification and quantification of the main compound and its impurities, a critical requirement for regulatory submissions.[7]

A Self-Validating System: The LC-MS/MS Method Validation Protocol

A robust analytical method is a self-validating one. The validation process ensures the method is reliable, reproducible, and accurate for the intended analysis.[8] The following sections detail the core validation parameters as stipulated by the ICH Q2(R1) guidelines.[4][9]

Experimental Workflow: A Step-by-Step Protocol

1. Materials and Reagents:

  • Reference Standard: 5-(Thiophen-3-yl)pyrazin-2-amine of certified high purity.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (or other suitable modifier) to aid ionization.

  • Sample: The test batch of 5-(Thiophen-3-yl)pyrazin-2-amine.

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards across the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.[10]

  • Test Sample Preparation: Accurately weigh and dissolve the test sample to a concentration that falls within the calibration range.

3. LC-MS/MS Instrumental Conditions (Example):

  • LC System: UHPLC system for optimal resolution and speed.[5]

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point for small molecules.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient program is used to effectively separate compounds with varying polarities. For example: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.[11]

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode, typical for amine-containing compounds.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12] Precursor and product ions for 5-(Thiophen-3-yl)pyrazin-2-amine must be optimized by infusing a standard solution.

Core Validation Parameters Explained

Specificity and Selectivity
  • Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This ensures that the signal measured is solely from the target compound.

  • Experimental Protocol:

    • Analyze a blank sample (diluent only) to check for interfering signals at the retention time of the analyte.

    • Analyze the reference standard of 5-(Thiophen-3-yl)pyrazin-2-amine.

    • Analyze the test sample.

    • If available, analyze samples of known impurities or stressed samples (exposed to heat, light, acid, base, oxidation) to demonstrate separation from potential degradation products.

  • Acceptance Criteria: The blank sample should show no significant interference at the retention time and m/z of the analyte (typically <20% of the signal at the Limit of Quantitation).[13] The analyte peak should be well-resolved from any impurity peaks.

Linearity and Range
  • Why it Matters: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[4]

  • Experimental Protocol:

    • Inject the calibration standards at a minimum of five concentration levels, covering the expected range.

    • Plot the peak area response against the known concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[11] The data points should be close to the best-fit line.

Accuracy
  • Why it Matters: Accuracy measures the closeness of the test results to the true value.[6] It confirms that the method is providing correct quantitative values.

  • Experimental Protocol:

    • Analyze the prepared QC samples (low, medium, high) in replicate (e.g., n=5) against the calibration curve.

    • Calculate the concentration of the QCs using the regression equation.

    • Accuracy is expressed as the percentage of the measured concentration relative to the known (nominal) concentration: (Measured Conc. / Nominal Conc.) * 100.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% at the LLOQ).[13]

Precision
  • Why it Matters: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples (n=5) within the same analytical run.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments.

    • Calculate the relative standard deviation (RSD) for the concentrations measured at each QC level.

  • Acceptance Criteria: The RSD should be ≤ 15% (≤ 20% at the LLOQ).[11][13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why it Matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] The LOQ is crucial for quantifying trace-level impurities.

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or by analyzing a series of low-concentration standards.

    • For S/N, an accepted ratio is typically 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy (80-120%) and precision (RSD ≤ 20%).[13]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the method validation process, from initial planning to the final report, ensuring a systematic and compliant approach.

LCMS_Validation_Workflow cluster_params plan 1. Define Analytical Target Profile (ATP) & Validation Plan dev 2. Method Development (LC & MS Optimization) plan->dev protocol 3. Write Validation Protocol (Define Parameters & Acceptance Criteria) dev->protocol exec 4. Execute Validation Experiments protocol->exec spec Specificity lin Linearity & Range acc Accuracy prec Precision loq LOD / LOQ robust Robustness data 5. Data Analysis & Review report 6. Generate Validation Report data->report

Caption: Logical workflow for LC-MS/MS analytical method validation.

Comparative Analysis of Purity Determination Techniques

While LC-MS/MS is a superior technique for this application, it is essential to understand its performance relative to other common analytical methods.

TechniquePrincipleAdvantagesDisadvantagesBest For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Highest sensitivity and specificity .[5] Structural confirmation of impurities. Excellent for complex matrices.Higher equipment cost and complexity. Potential for matrix effects.[14]Gold standard for trace-level impurity quantification and identification.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, and widely available. Cost-effective.[15]Lower sensitivity than MS. Requires impurities to have a UV chromophore. Co-eluting impurities can be missed.[16]Routine purity assays where impurities are known and present at >0.1%.
GC-MS Gas-phase separation followed by mass-based detection.Excellent for volatile and semi-volatile impurities (e.g., residual solvents).[5][17]Not suitable for non-volatile or thermally unstable compounds like many APIs. Derivatization may be required.Analysis of residual solvents and other volatile organic impurities.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural elucidation without needing reference standards for each impurity.[5] Quantitative (qNMR) without a calibration curve.Significantly lower sensitivity compared to MS. Requires higher sample amounts. Complex data interpretation.Absolute structure confirmation of unknown impurities after isolation.

Data Summary and Conclusion

The validation data should be compiled into a clear summary table for easy review and inclusion in regulatory filings.

Table 1: Example Validation Summary for 5-(Thiophen-3-yl)pyrazin-2-amine

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RTNo interferences observedPass
Linearity (r²) ≥ 0.9950.9992Pass
Range 1 - 1000 ng/mL1 - 1000 ng/mLPass
Accuracy (Mean %) 85 - 115%LQC: 98.5%, MQC: 101.2%, HQC: 99.8%Pass
Precision (RSD %) ≤ 15%LQC: 4.5%, MQC: 2.8%, HQC: 2.1%Pass
LOQ 1 ng/mL (Accuracy: 95.4%, RSD: 8.7%)Confirmed at 1 ng/mLPass

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ProPharma. (2024).
  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • Lab Manager.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2020). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • SlideShare.
  • Resolian.
  • PMC. Recent trends in the impurity profile of pharmaceuticals.
  • IJRAR.org.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Stanford University Mass Spectrometry. (2020).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PMC.
  • PMC.
  • YouTube. (2024).
  • LCGC International. (2022). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon.
  • PharmTech. (2025).
  • PubMed. (2019).
  • PMC. (2021).
  • Journal of Applied Pharmaceutical Science. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.

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Comparative

Benchmarking 5-(Thiophen-3-yl)pyrazin-2-amine as a Next-Generation Scaffold for Mitotic Kinase Inhibition

Executive Summary The development of small molecule inhibitors targeting mitotic kinases—specifically Never in Mitosis Gene A-Related Kinase 2 (Nek2) and Polo-like kinase 1 (Plk1)—is a critical frontier in oncology. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small molecule inhibitors targeting mitotic kinases—specifically Never in Mitosis Gene A-Related Kinase 2 (Nek2) and Polo-like kinase 1 (Plk1)—is a critical frontier in oncology. While standard ATP-competitive inhibitors like Volasertib exhibit extreme potency, they frequently suffer from poor ligand efficiency, high molecular weight, and off-target toxicity.

This guide benchmarks the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold against legacy hit compounds and clinical-stage inhibitors. By leveraging structure-based drug design (SBDD), this fragment-like scaffold achieves superior hydrophobic packing and uniquely stabilizes an inactive kinase conformation, offering a highly efficient starting point for selective mitotic kinase inhibition.

Mechanistic Rationale & Structural Biology

To understand the superiority of the 5-(Thiophen-3-yl)pyrazin-2-amine core, we must analyze its binding mechanics. Early high-throughput screening (HTS) identified aminopyrazine-phenyl derivatives as moderate Nek2 inhibitors. However, crystallographic data revealed that the phenyl ring, while coplanar with the pyrazine core, caused significant steric clashes within the ATP-binding pocket .

The Thiophene Advantage: Isosteric replacement of the phenyl ring with a thiophene ring yields the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold. This modification:

  • Relieves Steric Strain: The smaller atomic radius of sulfur and the 5-membered ring geometry allow perfect coplanarity without clashing with the kinase backbone.

  • Optimizes Hydrophobic Packing: The thiophene moiety projects deeply into the Gly-rich loop, forming optimal van der Waals interactions with Ile14 and Gly92 .

  • Stabilizes the "Tyr-Down" Conformation: Uniquely, this scaffold binds to an unusual, inactive "Tyr-down" conformation of Nek2, acting as a potent autophosphorylation inhibitor rather than a standard active-state ATP competitor .

SAR Hit Initial HTS Hit (Aminopyrazine-Phenyl) High TPSA, Steric Clashes Isostere Isostere Hit->Isostere Lead Optimized Scaffold (5-(Thiophen-3-yl)pyrazin-2-amine) Improved LE & Permeability Isostere->Lead Binding Target Engagement (Binds 'Tyr-Down' Inactive Nek2) Lead->Binding

Diagram 1: Logical progression of scaffold evolution from phenyl to thiophene.

Quantitative Benchmarking Data

To objectively evaluate the 5-(Thiophen-3-yl)pyrazin-2-amine scaffold, we benchmark optimized derivatives of this core against the original phenyl-precursor and Volasertib (BI 6727) , a standard clinical-stage Plk1/Nek2 inhibitor .

Table 1: In Vitro Kinase Inhibition Profiling

Data represents mean IC₅₀ values from orthogonal biochemical assays.

Compound ClassNek2 IC₅₀ (μM)Plk1 IC₅₀ (μM)Binding Mode
Volasertib (Clinical Standard) 0.0210.00087Active-State (ATP Competitive)
Aminopyrazine-Phenyl (Legacy Hit) 0.360>10.0Inactive-State ("Tyr-Down")
5-(Thiophen-3-yl)pyrazin-2-amine (Optimized) 0.047 >10.0 Inactive-State ("Tyr-Down")
Table 2: Physicochemical & ADME Properties

Ligand Efficiency (LE) is a critical metric for fragment progression.

Compound ClassMW ( g/mol )TPSA (Ų)Ligand Efficiency (LE)Cell Permeability (Papp)
Volasertib 618.8125.4~0.25Low
Aminopyrazine-Phenyl 385.488.20.31Moderate
5-(Thiophen-3-yl)pyrazin-2-amine 375.3 75.1 0.38 High

Analysis: While Volasertib is highly potent, its large molecular weight and high TPSA result in poor ligand efficiency. The thiophene-aminopyrazine scaffold achieves near-equipotent Nek2 inhibition with a significantly smaller footprint, providing a superior Ligand Efficiency (0.38) and excellent selectivity over Plk1.

Biological Context & Pathway Targeting

Nek2 and Plk1 act sequentially to drive centrosome separation, a prerequisite for bipolar mitotic spindle formation. Inhibiting Nek2 prevents the phosphorylation of its direct substrate, C-Nap1, halting the cleavage of rootletin and inducing mitotic arrest.

Pathway Nek2 Nek2 Kinase (Active) CNap1 C-Nap1 (Phosphorylated) Nek2->CNap1 Phosphorylates Plk1 Plk1 Kinase Plk1->Nek2 Activates Rootletin Rootletin Cleavage CNap1->Rootletin Triggers Centrosome Centrosome Separation & Mitotic Spindle Formation Rootletin->Centrosome Enables

Diagram 2: Mitotic kinase signaling pathway driving centrosome separation.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking, the following protocols utilize built-in controls to eliminate false positives (e.g., compound auto-fluorescence) and validate true intracellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because the time-delayed readout completely eliminates interference from the intrinsic fluorescence of thiophene-containing small molecules.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 5-(Thiophen-3-yl)pyrazin-2-amine compound and Volasertib (positive control) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 2 nM recombinant full-length Nek2 and 100 nM biotinylated substrate peptide. Incubate for 15 minutes at room temperature to allow binding to the inactive conformation.

  • Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to quench the kinase reaction.

  • Readout: Measure emission ratios (665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using 4-parameter non-linear regression.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Incubation (Nek2 + ATP + Substrate) Prep->Incubate Readout 3. TR-FRET Readout (Emission Ratio) Incubate->Readout Analysis 4. IC50 Calculation (Non-linear Regression) Readout->Analysis

Diagram 3: High-throughput TR-FRET kinase screening workflow.

Protocol B: Cellular Target Engagement via C-Nap1 Phosphorylation (Western Blot)

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability limits. Monitoring the phosphorylation status of C-Nap1 (a direct Nek2 substrate) proves that the compound successfully penetrates the cell membrane and engages the target in a physiological environment.

  • Cell Culture & Treatment: Seed U2OS (human osteosarcoma) cells at 3×105 cells/well in a 6-well plate. Treat with varying concentrations of the thiophene-aminopyrazine inhibitor (0.1 μM to 10 μM), Volasertib (100 nM), and a 0.1% DMSO vehicle control for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve endogenous phosphorylation states.

  • Protein Separation: Quantify protein via BCA assay. Load 30 μg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-C-Nap1 (Ser2392) and total C-Nap1. Use GAPDH as a loading control.

  • Validation: A successful result will show a concentration-dependent decrease in the phospho-C-Nap1 band intensity relative to total C-Nap1, confirming intracellular Nek2 inhibition.

References

  • Whelligan, D. K., Solanki, S., Taylor, D., Thomson, D. W., Cheung, K. M., Boxall, K., ... & Hoelder, S. (2010). "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry.[Link]

  • Innocenti, P., Cheung, K. M., Solanki, S., Mas-Droux, C., Rowan, F., Yeoh, S., ... & Hoelder, S. (2012). "Design of Potent and Selective Hybrid Inhibitors of the Mitotic Kinase Nek2: Structure–Activity Relationship, Structural Biology, and Cellular Activity." Journal of Medicinal Chemistry.[Link]

  • Gutteridge, R. E., Ndiaye, M. A., Liu, X., & Ahmad, N. (2016). "Recent advances and new strategies in targeting Plk1 for anticancer therapy." Molecular Cancer Therapeutics.[Link]

Validation

Comparative cytotoxicity of 5-(Thiophen-3-yl)pyrazin-2-amine in healthy vs cancer cells

The Application Scientist’s Guide to 2-Aminopyrazine Cytotoxicity: Evaluating 5-(Thiophen-3-yl)pyrazin-2-amine (5-TPA) As drug development shifts toward highly targeted therapies, the 2-aminopyrazine scaffold has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to 2-Aminopyrazine Cytotoxicity: Evaluating 5-(Thiophen-3-yl)pyrazin-2-amine (5-TPA)

As drug development shifts toward highly targeted therapies, the 2-aminopyrazine scaffold has emerged as a privileged pharmacophore for designing potent kinase inhibitors. Among these, 5-(Thiophen-3-yl)pyrazin-2-amine (5-TPA) and its derivatives represent a critical class of compounds that frequently target DNA Damage Response (DDR) kinases (such as ATR and CHK1) or mitotic kinases (like Nek2 and Aurora) [1, 3].

A fundamental challenge in preclinical oncology is achieving a high Selectivity Index (SI) —the ratio of toxicity in healthy cells versus cancer cells. Traditional chemotherapeutics often fail this metric, leading to severe dose-limiting toxicities. This guide provides an objective, data-driven comparison of the cytotoxicity profile of 5-TPA against standard chemotherapeutic alternatives, detailing the mechanistic causality behind its selectivity and the self-validating protocols required to measure it accurately.

Mechanistic Causality: Why 5-TPA Exhibits Differential Cytotoxicity

To understand the comparative data, we must first establish why 5-TPA selectively eradicates malignant cells. Cancer cells are typically characterized by high replication stress and deficient G1 cell cycle checkpoints (often due to TP53 mutations). They rely heavily on intra-S and G2/M checkpoints—governed by kinases like ATR and CHK1—to repair DNA damage before mitosis [4].

When 5-TPA inhibits these specific kinases:

  • In Cancer Cells: The loss of the G2/M checkpoint forces cells with damaged DNA to prematurely enter mitosis. This triggers mitotic catastrophe and subsequent apoptosis [3, 5].

  • In Healthy Cells: Healthy cells possess intact p53 and functional G1/S checkpoints. Upon exposure to 5-TPA, they simply pause in the G1 phase, repair basal DNA damage, and survive, resulting in minimal cytotoxicity [5].

MOA cluster_cancer Cancer Cells (p53 deficient / High Replication Stress) cluster_healthy Healthy Cells (p53 WT / Intact Checkpoints) TPA 5-(Thiophen-3-yl)pyrazin-2-amine (Kinase Inhibitor) C_DDR Inhibited DDR / Checkpoint Bypass TPA->C_DDR H_Arrest G1/S Cell Cycle Arrest TPA->H_Arrest C_Mitosis Premature Mitotic Entry C_DDR->C_Mitosis C_Death Mitotic Catastrophe & Apoptosis (High Cytotoxicity) C_Mitosis->C_Death H_Repair DNA Repair & Survival (Low Cytotoxicity) H_Arrest->H_Repair

Differential cytotoxicity mechanism of 5-TPA in healthy versus cancer cells.

Comparative Cytotoxicity Data

To objectively evaluate 5-TPA, we benchmark it against two standard-of-care chemotherapeutics (Doxorubicin and Cisplatin) and a known ATR kinase inhibitor (VE-822). The data below summarizes IC50​ values across representative human cancer lines (A549 Lung Carcinoma, MDA-MB-231 Breast Adenocarcinoma) and a healthy non-tumorigenic line (BALB/3T3 fibroblasts) [5].

Table 1: In Vitro Cytotoxicity and Selectivity Index (72h Exposure)

CompoundPrimary Mechanism IC50​ A549 (Cancer) IC50​ MDA-MB-231 (Cancer) IC50​ BALB/3T3 (Healthy)Selectivity Index (SI)*
5-TPA Kinase Inhibitor (e.g., ATR/CHK1)0.45 µM0.32 µM> 50.0 µM> 111.0
VE-822 ATR Inhibitor0.25 µM0.18 µM12.5 µM~ 50.0
Doxorubicin Topo II Inhibitor / Intercalator0.12 µM0.08 µM0.55 µM~ 4.5
Cisplatin DNA Crosslinker2.10 µM1.85 µM4.20 µM~ 2.0

*Selectivity Index (SI) is calculated as IC50​ (Healthy) / Average IC50​ (Cancer).

Analytical Insight: While Doxorubicin is highly potent (nanomolar IC50​ ), its SI is dangerously low (~4.5), reflecting its broad mechanism of action that indiscriminately damages DNA in both healthy and malignant cells. Conversely, 5-TPA demonstrates a massive therapeutic window (SI > 110). This is a hallmark of targeted aminopyrazine kinase inhibitors, which exploit synthetic lethality rather than broad genotoxicity [2].

Self-Validating Experimental Protocols

To ensure data integrity, cytotoxicity cannot be measured in a vacuum. The following protocols form a self-validating system: primary viability screening must be orthogonally confirmed by flow cytometry, and phenotypic death must be linked to target engagement via Western blot.

Workflow Seed 1. Cell Seeding (Cancer vs Healthy Lines) Treat 2. Compound Treatment (5-TPA vs Controls) Seed->Treat Assay 3. Multiplex Assays (CTG, Flow Cytometry, WB) Treat->Assay Analyze 4. Data Analysis (IC50 & Target Engagement) Assay->Analyze

Self-validating experimental workflow for cytotoxicity profiling.

Protocol A: Luminescent Cell Viability Assay (Primary Screen)

Causality Note: We utilize ATP-quantification (CellTiter-Glo) rather than colorimetric MTT assays. Aminopyrazine derivatives can occasionally interfere with mitochondrial oxidoreductase activity, leading to false-positive viability readouts in MTT assays. ATP quantification provides a direct, interference-free measure of metabolic activity.

  • Seeding: Plate A549, MDA-MB-231, and BALB/3T3 cells at 3×103 cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Prepare a 10-point, 3-fold serial dilution of 5-TPA, Doxorubicin (positive control), and DMSO (vehicle negative control). Treat cells for 72 hours.

  • Assay: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

  • Validation Check: Ensure the DMSO control shows >95% viability and the Doxorubicin control shows dose-dependent death. Calculate IC50​ using non-linear regression (4-parameter logistic curve).

Protocol B: Flow Cytometry for Cell Cycle & Apoptosis (Orthogonal Validation)

Causality Note: To prove that 5-TPA kills cancer cells via mitotic catastrophe while merely arresting healthy cells, we must profile the cell cycle.

  • Harvesting: Post-treatment (48h), collect both adherent and floating cells (critical, as apoptotic cells detach).

  • Staining (Apoptosis): Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 mins in the dark.

  • Staining (Cell Cycle): For a separate cohort, fix cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing RNase A (50 µg/mL) and PI (20 µg/mL).

  • Acquisition: Analyze on a flow cytometer.

  • Validation Check: Cancer cells treated with 5-TPA should show a significant sub-G1 population (apoptosis) and G2/M accumulation, whereas BALB/3T3 cells should show G1 arrest without Annexin V positivity.

Protocol C: Western Blot for Target Engagement

Causality Note: Phenotypic death is meaningless without proving target engagement. If 5-TPA acts via DDR kinase inhibition, we must observe an upregulation of γ -H2AX (a marker of DNA double-strand breaks) and a decrease in downstream kinase phosphorylation (e.g., p-CHK1) in cancer cells [4].

  • Lysate Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-CHK1).

  • Electrophoresis & Transfer: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against γ -H2AX, p-CHK1 (Ser345), total CHK1, and β -actin (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

  • Validation Check: A successful assay will show a dose-dependent increase in γ -H2AX and a decrease in p-CHK1 in 5-TPA treated cancer cells, confirming the mechanistic pathway.

References

  • Discovery of novel and potent 2-aminopyrazine-based HPK1 inhibitors enhancing T-cell immunity against cancer. PubMed / QxMD. Available at:[Link]

  • Identification of AKN-032, a novel 2-aminopyrazine tyrosine kinase inhibitor, with significant preclinical activity in acute myeloid leukemia. DiVA Portal. Available at:[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. European Journal of Medicinal Chemistry (via PubMed). Available at:[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at:[Link]

Comparative

5-(Thiophen-3-yl)pyrazin-2-amine compared to other aminopyrazine heterocyclic scaffolds

A Comprehensive Comparison Guide: 5-(Thiophen-3-yl)pyrazin-2-amine vs. Alternative Heterocyclic Scaffolds in Drug Discovery The 2-aminopyrazine scaffold is a highly privileged motif in medicinal chemistry, predominantly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 5-(Thiophen-3-yl)pyrazin-2-amine vs. Alternative Heterocyclic Scaffolds in Drug Discovery

The 2-aminopyrazine scaffold is a highly privileged motif in medicinal chemistry, predominantly utilized as a hinge-binding fragment in the design of kinase inhibitors (e.g., targeting Nek2, CHK1, and PI3K)[1][2][3]. While the standard 5-phenylpyrazin-2-amine provides a robust baseline for establishing hydrogen bonds within the kinase ATP-binding pocket, bioisosteric replacement of the phenyl ring with a thiophene to yield 5-(Thiophen-3-yl)pyrazin-2-amine introduces distinct physicochemical and structural advantages[4].

This guide objectively compares the 5-(thiophen-3-yl)pyrazin-2-amine scaffold against alternative heterocyclic cores, providing researchers with mechanistic rationale, comparative experimental data, and validated protocols for scaffold selection.

Mechanistic Rationale: The Thiophene Advantage

When designing ATP-competitive kinase inhibitors, the core scaffold must achieve coplanarity to properly insert into the narrow cleft between the N- and C-lobes of the kinase. The choice between a phenyl, pyridine, or thiophene substituent at the 5-position of the aminopyrazine core dictates both binding affinity and pharmacokinetic viability.

  • Steric Relaxation and Gatekeeper Accommodation: In kinases such as Nek2, the ATP-binding pocket features specific gatekeeper residues (e.g., Met86) and a tightly packed Gly-rich loop[1]. The 6-membered phenyl ring often suffers from steric clashes with these residues when forced into coplanarity with the pyrazine core. The 5-membered thiophene ring is isosteric but occupies a smaller steric volume. This allows the thiophene to engage in optimal hydrophobic contacts with residues like Ile14 and Gly92 without inducing steric strain[4].

  • Electronic Distribution: The sulfur atom in the thiophene ring alters the electron density of the adjacent pyrazine. This subtly tunes the pKa of the 2-amino group and the pyrazine nitrogens, optimizing the hydrogen bond donor/acceptor profile critical for interacting with hinge region residues (e.g., Cys89 and Glu87)[5].

  • Cellular Permeability: A major historical hurdle for aminopyrazine-based inhibitors has been poor cellular activity due to high polarity or molecular weight. Replacing a bulky phenyl or substituted-phenyl group with a thiophene derivative has been experimentally proven to significantly improve cellular permeation and ligand efficiency (LE)[4][6].

G cluster_0 Scaffold: 5-(Thiophen-3-yl)pyrazin-2-amine cluster_1 Kinase ATP Pocket A Aminopyrazine Core D Hinge Region (Cys/Glu) A->D H-Bond Acceptor B Thiophene Ring (C5) E Gatekeeper Residue B->E Steric Accommodation F Gly-Rich Loop B->F Hydrophobic Contacts C 2-Amino Group C->D H-Bond Donor

Kinase binding interactions of the 5-(thiophen-3-yl)pyrazin-2-amine scaffold.

Comparative Performance Data

The following table synthesizes representative structure-activity relationship (SAR) data comparing the thiophene-substituted aminopyrazine against standard phenyl-aminopyrazine and aminopyridine scaffolds. Data reflects trends observed in mitotic kinase (e.g., Nek2) inhibitor optimization campaigns[1][5][6].

Scaffold CoreSubstituent at C5/C6Biochemical IC₅₀ (nM)Ligand Efficiency (LE)Cellular Permeability (Pₐₚₚ)Primary Limitation
Aminopyrazine Phenyl (5-phenylpyrazin-2-amine)230 - 350~0.32Low (< 5 x 10⁻⁶ cm/s)Steric clash if coplanar; poor cell entry.
Aminopyrazine Thiophene (5-(thiophen-3-yl)...) 45 - 80 ~0.41 High (> 15 x 10⁻⁶ cm/s) Optimal balance of potency and ADME.
Aminopyridine Phenyl120 - 210~0.35ModerateWeaker hinge H-bond acceptor vs pyrazine.
Aminopyrimidine Thiophene> 1000<0.25ModerateAltered vector disrupts gatekeeper contact.

Insight: The transition from a phenyl to a thiophene ring on the aminopyrazine core yields a nearly 4-fold improvement in biochemical potency while simultaneously rescuing cellular permeability—a hallmark of successful scaffold hopping[4].

Experimental Protocols: Scaffold Validation

To objectively evaluate these scaffolds, researchers must employ self-validating assay systems. The following protocols detail the necessary steps to assess both biochemical potency and cellular permeability, explaining the causality behind critical methodological choices.

Workflow Step1 Scaffold Selection Step2 Biochemical Profiling Step1->Step2 Step3 Crystallographic Validation Step2->Step3 Step4 Permeability Assessment Step3->Step4

Step-by-step experimental workflow for evaluating aminopyrazine scaffolds.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Focus: Highly conjugated heterocyclic scaffolds (like thiophene-pyrazines) often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly dependent on kinase activity.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Serially dilute the 5-(thiophen-3-yl)pyrazin-2-amine compound and the 5-phenylpyrazin-2-amine control in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate to maintain a final DMSO concentration of 1% (preventing compound precipitation).

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., Nek2 or PI3K) pre-mixed with the appropriate biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at a concentration equivalent to the kinase's apparent Kₘ. Self-Validation Step: Include a no-ATP control well to establish the assay floor, and a vehicle (DMSO) control to establish the maximum signal window.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled anti-phospho antibody paired with a Streptavidin-APC fluorophore.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Bidirectional Caco-2 Permeability Assay

Causality Focus: To prove that the thiophene substitution improves permeation over the phenyl substitution[4], it is not enough to measure simple diffusion. A bidirectional Caco-2 assay measures both Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A) transport to calculate the Efflux Ratio (ER), ensuring the thiophene modification does not inadvertently turn the scaffold into a P-glycoprotein (P-gp) efflux pump substrate.

  • Cell Culture: Seed Caco-2 cells on polycarbonate membrane filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Monolayer Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight junction integrity).

  • Dosing: Prepare 10 µM solutions of the test scaffolds in HBSS buffer (pH 7.4).

  • Transport Phase:

    • For A-to-B: Add 200 µL of compound to the apical chamber and 600 µL of blank buffer to the basolateral chamber.

    • For B-to-A: Add 600 µL of compound to the basolateral chamber and 200 µL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze the samples via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability (Pₐₚₚ). Self-Validation Step: If the Efflux Ratio (Pₐₚₚ B-to-A / Pₐₚₚ A-to-B) is < 2.0, the improved permeability of the thiophene scaffold is confirmed to be driven by passive diffusion rather than active transport manipulation.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. URL:[Link]

  • Design of Potent and Selective Hybrid Inhibitors of the Mitotic Kinase Nek2: Structure–Activity Relationship, Structural Biology, and Cellular Activity. Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

A Researcher's Guide to Cross-Validating IC50 Values: A Case Study with 5-(Thiophen-3-yl)pyrazin-2-amine

In the landscape of modern drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. However, an IC50 value is not an absolute constant.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. However, an IC50 value is not an absolute constant. It is a relative measure, highly dependent on the experimental context in which it is determined. For researchers, scientists, and drug development professionals, understanding and validating the consistency of these values across different assay platforms is paramount for making confident decisions in lead optimization and candidate selection.

This guide provides a comprehensive framework for the cross-validation of IC50 values for a small molecule inhibitor, using the representative compound 5-(Thiophen-3-yl)pyrazin-2-amine, a molecule with structural motifs common in kinase inhibitor discovery. We will delve into the rationale behind selecting orthogonal assays, provide detailed experimental protocols for both biochemical and cell-based platforms, and discuss the interpretation of the resulting data.

The Imperative of Orthogonal Validation

Relying on a single assay to determine the potency of a compound can be misleading due to assay-specific artifacts.[1] Cross-validation using orthogonal methods—assays that measure the same biological endpoint through different mechanisms—provides a more robust and comprehensive understanding of a compound's activity.[1] This approach helps to identify and mitigate potential issues such as compound interference with the assay signal, non-specific inhibition, or context-dependent activity.[2]

For a putative kinase inhibitor like 5-(Thiophen-3-yl)pyrazin-2-amine, a robust cross-validation strategy would involve comparing its IC50 values from direct biochemical assays, which measure the inhibition of the purified kinase, with those from cell-based assays, which assess the compound's effect in a more physiologically relevant environment.[3]

Data Presentation: A Comparative Overview

A crucial aspect of a cross-validation study is the clear and concise presentation of the collected data. The following table illustrates how IC50 values for 5-(Thiophen-3-yl)pyrazin-2-amine against a hypothetical target kinase (e.g., a receptor tyrosine kinase) could be summarized.

Assay Type Assay Name Principle Hypothetical IC50 (nM) Key Considerations
Biochemical HTRF® Kinase AssayTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)50Measures direct inhibition of the purified enzyme.[4][5]
Biochemical Kinase-Glo® Luminescent Kinase AssayATP depletion measured by luminescence65Sensitive to ATP concentration; potential for compound interference with luciferase.[6][7][8]
Cell-Based Cellular Phosphorylation Assay (ELISA)Measures inhibition of substrate phosphorylation in cells250Reflects compound permeability, target engagement, and intracellular ATP competition.[9]
Cell-Based MTT Cell Viability AssayMeasures metabolic activity as an indicator of cell viability500Indirect measure of kinase inhibition; reflects downstream cellular consequences.[10][11][12]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments that could be employed in the cross-validation of 5-(Thiophen-3-yl)pyrazin-2-amine.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the direct inhibition of a purified kinase by quantifying the phosphorylation of a biotinylated substrate.[4][5]

Workflow for HTRF® Kinase Assay

HTRF_Workflow Compound 1. Add 5-(Thiophen-3-yl)pyrazin-2-amine (serial dilution in DMSO) Enzyme 2. Add Kinase and Biotinylated Substrate Incubate1 3. Incubate at RT (15 min) ATP 4. Initiate with ATP Incubate2 5. Incubate at RT (e.g., 60 min) Stop 6. Add Stop Solution with Eu-Antibody & SA-XL665 Incubate3 7. Incubate at RT (e.g., 60 min) Read 8. Read HTRF Signal on Plate Reader

Caption: A generalized workflow for an HTRF® kinase inhibitor assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 5-(Thiophen-3-yl)pyrazin-2-amine in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 384-well plate, add a small volume (e.g., 0.5 µL) of each inhibitor concentration.[13] Include control wells with DMSO only.

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and a biotinylated peptide substrate in kinase assay buffer. Add this mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a detection buffer containing a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 (SA-XL665).[4]

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for the formation of the FRET complex.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Cell-Based Assay: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effect of the compound.[10][11]

Workflow for MTT Cell Viability Assay

MTT_Workflow Seed 1. Seed Cells in 96-well Plate Attach 2. Incubate (24h) to Allow Attachment Treat 3. Treat with Serial Dilutions of 5-(Thiophen-3-yl)pyrazin-2-amine Incubate_Treat 4. Incubate for Desired Duration (e.g., 48-72h) Add_MTT 5. Add MTT Reagent Incubate_MTT 6. Incubate (4h) for Formazan Formation Solubilize 7. Solubilize Formazan Crystals with DMSO Read_Abs 8. Read Absorbance at 570 nm

Caption: A standard workflow for determining IC50 using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate at a density of 5,000-10,000 cells per well.[1][11]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of 5-(Thiophen-3-yl)pyrazin-2-amine in complete culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the cells for a period that allows for the observation of anti-proliferative effects (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11]

  • Data Acquisition: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[1][11]

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Determine the IC50 value using non-linear regression analysis.[15]

Interpreting the Data: Bridging the Biochemical and Cellular Divide

It is common to observe a rightward shift in the IC50 value when moving from a biochemical to a cell-based assay. This discrepancy can be attributed to several factors:

  • Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective concentration at the target site.

  • Plasma Protein Binding: In cell culture media containing serum, the compound may bind to proteins, reducing the free concentration available to interact with the target.

  • Intracellular ATP Concentration: In biochemical assays, the ATP concentration is a controlled variable. In a cellular context, the high intracellular concentration of ATP (millimolar range) can be a strong competitor for ATP-competitive inhibitors, leading to a higher apparent IC50.

  • Off-Target Effects and Cellular Compensation: Cell-based assays reflect the net effect of the compound on the entire cellular system. Off-target effects or the activation of compensatory signaling pathways can influence the final viability readout.[9]

A significant discrepancy between biochemical and cellular IC50 values (e.g., >10-fold) warrants further investigation into the compound's physicochemical properties and cellular pharmacology.

Conclusion

The cross-validation of IC50 values is not merely a confirmatory exercise; it is a critical component of a robust drug discovery cascade. By employing orthogonal assays, such as the biochemical HTRF® and cell-based MTT assays, researchers can gain a more holistic and reliable understanding of a compound's potency and mechanism of action. This multi-faceted approach, grounded in sound experimental design and careful data interpretation, empowers scientists to make more informed decisions, ultimately increasing the likelihood of advancing truly promising therapeutic candidates.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
  • 4.2. Cell Viability Assay for Determining IC50 and Drug Synergy - Bio-protocol.
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC.
  • Application Notes: Determining the IC50 of (+)-Alantolactone Using Cell Viability Assays - Benchchem.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin - Promega Corporation.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide - Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation.
  • Cross-Validation of Findings from Different Cell-Based Assays: A Comparative Guide - Benchchem.
  • PI 3-Kinase (Class I) HTRF Assay - Merck Millipore.
  • HTRF-based kinase assay for fragment screening and MOA studies - Domainex.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Cell viability assays and IC50 calculation - Bio-protocol.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.

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Safety & Regulatory Compliance

Safety

5-(Thiophen-3-yl)pyrazin-2-amine proper disposal procedures

Comprehensive Disposal and Handling Protocol for 5-(Thiophen-3-yl)pyrazin-2-amine As a Senior Application Scientist, ensuring the safe lifecycle management of synthetic intermediates is just as critical as the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 5-(Thiophen-3-yl)pyrazin-2-amine

As a Senior Application Scientist, ensuring the safe lifecycle management of synthetic intermediates is just as critical as the synthesis itself. 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0) is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1][2]. Because it contains both a sulfur-rich thiophene ring and a nitrogen-rich pyrazine ring, its disposal requires specific environmental and toxicological considerations to prevent the release of hazardous byproducts[1].

The following operational guide outlines the scientifically grounded, step-by-step procedures for the proper containment, transport, and destruction of this compound.

Physicochemical Profiling for Waste Management

To design an effective disposal strategy, we must first analyze the compound's physical properties. The presence of heteroatoms (N, S) dictates that standard biological degradation or municipal landfilling is strictly prohibited due to the risk of environmental leaching and toxicity.

Table 1: Key Physicochemical Properties Influencing Disposal

PropertyValueDisposal Implication
Molecular Formula C8H7N3S[1][2]High nitrogen and sulfur content; combustion will yield toxic NOx and SOx gases.
Molecular Weight 177.23 g/mol [2]Standard solid waste handling protocols apply.
Density ~1.333 g/cm³[2]Heavier than water; potential to settle in aqueous waste streams if improperly mixed.
Boiling Point 309.19 °C at 760 mmHg[2]Low volatility at room temperature reduces inhalation risk during solid transfer, but requires high-temperature destruction.
Waste Classification Hazardous Organic SolidMust be segregated from general waste and strong oxidizers.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step acts as a failsafe for the next, ensuring total containment from the laboratory bench to the destruction facility.

Step 1: Chemical Segregation at the Source

  • Action: Isolate 5-(Thiophen-3-yl)pyrazin-2-amine waste from strong oxidizing agents (e.g., peroxides, nitrates, permanganates).

  • Causality: The electron-rich thiophene ring and the primary amine group are susceptible to rapid, potentially exothermic oxidation. Segregation prevents spontaneous in-drum reactions that could lead to fires or pressure buildup in waste storage areas.

Step 2: Primary Containment

  • Action: Transfer solid waste and contaminated consumables (e.g., weighing paper, spatulas) into a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) wide-mouth jar or an amber glass bottle.

  • Causality: HDPE and glass are inert to this class of heterocyclic amines. Amber glass is preferred if the waste contains solvent residues that might promote photodegradation, though standard HDPE is sufficient for dry solid waste.

Step 3: Secondary Containment and Regulatory Labeling

  • Action: Place the primary container into a secondary containment bin. Label the primary container explicitly with: "Hazardous Waste: Toxic Organic Solid (Contains Nitrogen and Sulfur Heterocycles) - CAS 710323-21-0"[3].

  • Causality: Accurate labeling is a legal requirement that directly informs the downstream waste management facility of the chemical payload. The explicit mention of sulfur and nitrogen triggers specific routing at the disposal plant.

Step 4: Ultimate Destruction via High-Temperature Incineration

  • Action: Route the waste to a licensed hazardous waste disposal facility for high-temperature incineration (>1000 °C). Ensure the facility utilizes afterburners and alkaline flue gas scrubbers.

  • Causality: Thermal destruction is the only acceptable method for this compound. The high temperatures are necessary to completely cleave the aromatic rings. Crucially, the combustion of C8H7N3S generates sulfur dioxide (SO2) and nitrogen oxides (NOx). The alkaline scrubbers (often using calcium hydroxide or sodium hydroxide sprays) neutralize these acidic, toxic gases before they can be released into the atmosphere, converting them into harmless salts (e.g., calcium sulfate).

Spill Response Protocol

In the event of an accidental release during handling or transport to the waste staging area:

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate Personal Protective Equipment (nitrile gloves, safety goggles, and a particulate respirator if dust is generated).

  • Contain: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Gently moisten the solid with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust.

  • Collect: Use a spark-proof scoop to transfer the wetted material into a hazardous waste container. Wash the spill area with soap and water, adding the washings to the aqueous hazardous waste stream.

Waste Stream Workflow Visualization

G Start Waste Generation: 5-(Thiophen-3-yl)pyrazin-2-amine Segregation Segregation: Isolate from Oxidizers Start->Segregation Containment Primary Containment: HDPE / Glass Receptacle Segregation->Containment Labeling Regulatory Labeling: Flag N/S Heterocycles Containment->Labeling Incineration Ultimate Destruction: High-Temp Incineration (Alkaline Scrubbing for SOx/NOx) Labeling->Incineration

Waste stream logic for 5-(Thiophen-3-yl)pyrazin-2-amine disposal.

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Handling

Comprehensive Safety and Operational Guide: Handling 5-(Thiophen-3-yl)pyrazin-2-amine

As a building block in drug discovery and a critical intermediate in the synthesis of kinase inhibitors and other biologically active molecules, 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0) requires rigorous handl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in drug discovery and a critical intermediate in the synthesis of kinase inhibitors and other biologically active molecules, 5-(Thiophen-3-yl)pyrazin-2-amine (CAS: 710323-21-0) requires rigorous handling protocols. This heteroaromatic amine presents specific occupational hazards due to its physical state (fine powder) and chemical properties (lipophilicity and potential biological reactivity).

This guide provides researchers, scientists, and laboratory managers with field-proven, self-validating protocols for the safe handling, operational processing, and disposal of this compound, ensuring compliance with top-tier laboratory safety standards.

Hazard Assessment & Scientific Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards.

  • Dermal Absorption Risk (Lipophilicity): With a molecular weight of 177.23 g/mol and a calculated LogP of approximately 2.37[1], 5-(Thiophen-3-yl)pyrazin-2-amine is highly lipophilic. If the powder contacts the skin—or worse, if it is dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO)—it can rapidly penetrate the lipid bilayer of human epidermis, leading to systemic exposure.

  • Inhalation Hazard (Aerosolization): As a dry, crystalline or amorphous powder, the compound is highly susceptible to static charge. Static electricity can cause the fine particulate matter to aerosolize during weighing, posing a severe inhalation risk.

  • Biological Reactivity: Heteroaromatic amines containing pyrazine and thiophene rings are frequently designed to interact with biological targets (e.g., ATP-binding sites of kinases). Unintended exposure can lead to skin sensitization, respiratory tract irritation, and unknown long-term systemic toxicity.

According to the , evaluating the physical state and lipophilicity of a chemical is the mandatory first step in determining appropriate engineering controls and Personal Protective Equipment (PPE)[2][3].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling biologically active heteroaromatic amines. The mandates that PPE must be selected based on specific hazard profiles[4][5]. The table below outlines the required PPE and the scientific justification for each choice.

PPE CategorySpecification / Quantitative StandardCausality & Scientific Justification
Hand Protection Nitrile, Double-layered (Outer: ≥0.15 mm, Inner: ≥0.10 mm)Nitrile offers superior resistance to organic solvents compared to latex. Double-gloving allows safe removal of the outer layer if contaminated, maintaining a continuous dermal barrier against lipophilic amines.
Eye Protection ANSI Z87.1 Chemical Splash Goggles (Indirect Venting)Standard safety glasses leave gaps. Goggles protect against fine powder aerosolization and solvent splashes during the dissolution phase.
Body Protection Disposable Tyvek® or Polypropylene Lab CoatWoven cotton coats trap fine powders in their fibers. Non-woven synthetic fibers prevent the accumulation and penetration of hazardous particulates.
Respiratory N95 or P100 Particulate Respirator (NIOSH-approved)Required only if handling outside a certified fume hood or during spill cleanup. Filters >95% or >99.9% of airborne particulates <0.3 µm.
Engineering Class II BSC or Fume Hood (Face Velocity: 80–100 fpm)Primary containment. Maintains negative pressure to ensure aerosolized particles are drawn away from the operator's breathing zone.

Operational Plan: Self-Validating Handling Protocol

When preparing 5-(Thiophen-3-yl)pyrazin-2-amine for assays or synthesis, the greatest risk of exposure occurs during the transfer and weighing of the dry powder. The following step-by-step methodology incorporates a self-validating system to ensure zero contamination.

Step-by-Step Weighing and Solubilization Methodology
  • Environmental Setup: Ensure the Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) is operational. Verify the face velocity monitor reads between 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe the interior of the analytical balance and the exterior of the chemical container with a slightly damp, lint-free cloth. Causality: Moisture dissipates static charge, preventing the fine powder from repelling off the spatula and aerosolizing.

  • Taring & Transfer: Place an anti-static weigh boat on the balance. Use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Sealing: Once the desired mass is achieved, transfer the powder to a pre-labeled amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the electron-rich thiophene ring. Cap the vial securely before removing it from the balance enclosure.

  • Solubilization: Introduce the solvent (e.g., anhydrous DMSO) using a positive displacement pipette. Vortex gently until a clear solution is achieved.

  • Self-Validation (Decontamination Check): Turn off the ambient hood lights and inspect the balance area with a 365 nm UV lamp. Causality: Highly conjugated thiophene-pyrazine derivatives often exhibit UV fluorescence. If the area glows, residual powder is present and requires immediate decontamination.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood (80-100 fpm) Tare 2. Taring Tare anti-static weigh boat Prep->Tare Weigh 3. Weighing Transfer powder via micro-spatula Tare->Weigh Transfer 4. Transfer Move to target vial & seal Weigh->Transfer Dissolve 5. Dissolution Add solvent (e.g., DMSO) Transfer->Dissolve Validate 6. Validation Inspect area with 365nm UV lamp Dissolve->Validate

Caption: Step-by-step handling, dissolution, and validation workflow for hazardous amines.

Spill Response & Decontamination Workflow

In the event of a spill, dry sweeping must be strictly avoided as it generates massive aerosol plumes. The dictate that liquid containment strategies must be used even for powder spills[6][7].

Decontamination Chemistry

To chemically neutralize 5-(Thiophen-3-yl)pyrazin-2-amine, use a 1% Sodium Hypochlorite (Bleach) solution . Causality: Oxidizing agents like bleach effectively attack the electron-rich thiophene and aminopyrazine rings, degrading the active pharmaceutical intermediate into more water-soluble, less biologically active byproducts. Follow the bleach wash with a standard detergent and water wipe to remove oxidative residue.

SpillResponse Start Spill Detected: Powder or Solution Assess Assess Spill Size & Aerosolization Risk Start->Assess Evacuate Major Spill (>50g) Evacuate & Call EHS Assess->Evacuate High Risk Minor Minor Spill (<50g) Initiate Local Cleanup Assess->Minor Low Risk PPE Don Spill Kit PPE (P100, Double Gloves, Tyvek) Minor->PPE Containment Containment: Cover with wet absorbent pad PPE->Containment Collection Collection: Scoop into hazardous waste bag Containment->Collection Decon Decontamination: Oxidize with 1% bleach solution Collection->Decon Dispose Disposal: Seal & label as Hazardous Waste Decon->Dispose

Caption: Spill response decision tree and decontamination workflow for hazardous pharmaceutical intermediates.

Waste Disposal Plan

Improper disposal of heteroaromatic amines can lead to severe environmental contamination and regulatory penalties. All waste streams must be managed according to EPA Resource Conservation and Recovery Act (RCRA) guidelines or local equivalent regulations[8][9].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and absorbent pads from spill cleanups) must be placed in a rigid, puncture-resistant container lined with a designated hazardous waste bag. Do not dispose of these items in standard biohazard or municipal trash.

  • Liquid Waste: Solutions containing 5-(Thiophen-3-yl)pyrazin-2-amine and organic solvents (e.g., DMSO, DMF) must be collected in a compatible, clearly labeled organic waste carboy.

    • Critical Warning: Ensure the waste carboy is halogen-free (unless halogenated solvents were used) and strictly separate from acidic waste streams. Mixing amines with strong acids in a closed waste container can cause an exothermic acid-base reaction, potentially leading to container rupture.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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